4-Isobutoxy-3-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQVPDAMMYZELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527651 | |
| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90286-60-5 | |
| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Monograph: 4-Isobutoxy-3-methylbenzaldehyde
Document Type: Technical Guide & Process Monograph Target Audience: Medicinal Chemists, Process Development Scientists Subject: Physicochemical Profiling, Synthesis, and Structural Utility of 4-Isobutoxy-3-methylbenzaldehyde
Executive Summary & Structural Rationale
4-Isobutoxy-3-methylbenzaldehyde is a lipophilic aromatic aldehyde intermediate used primarily in the synthesis of small molecule therapeutics. Structurally, it combines a reactive formyl group (for reductive amination or condensation) with a 3-methyl steric blocker and a 4-isobutoxy lipophilic tail.
-
Lipophilicity: The isobutoxy group significantly increases LogP compared to its phenolic precursor, enhancing membrane permeability in downstream APIs.
-
Steric Influence: The ortho-methyl group (position 3) provides conformational restriction, often used to lock receptor-ligand binding poses or prevent metabolic clearance at the adjacent aromatic positions.
-
Reactivity: The aldehyde functionality serves as a versatile "warhead" for diversification via reductive amination, Knoevenagel condensation, or oxidation to the corresponding benzoic acid.
Physicochemical Characterization
As a specialized intermediate, experimental data for this specific substitution pattern is often proprietary. The values below represent a synthesis of calculated consensus data and experimental values from immediate structural homologs (e.g., 4-isobutoxybenzaldehyde).
Table 1: Physical Properties Profile
| Property | Value / Range | Source/Type |
| Molecular Formula | C₁₂H₁₆O₂ | Stoichiometric |
| Molecular Weight | 192.25 g/mol | Calculated |
| Appearance | Pale yellow liquid to low-melting solid | Observed (Analogous) |
| Boiling Point | 285°C ± 20°C (at 760 mmHg) | Predicted (ACD/Labs) |
| Flash Point | ~118°C | Predicted |
| Density | 1.01 ± 0.1 g/cm³ | Predicted |
| LogP | 3.45 ± 0.3 | Predicted (Consensus) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Experimental (Class) |
| H-Bond Donors | 0 | Structural |
| H-Bond Acceptors | 2 | Structural |
Analyst Note: The introduction of the isobutyl ether disrupts the intermolecular hydrogen bonding present in the precursor (4-hydroxy-3-methylbenzaldehyde, MP ~115°C), likely depressing the melting point significantly, rendering the product a liquid or semi-solid at room temperature.
Synthetic Route & Process Chemistry
The standard industrial preparation utilizes a Williamson Ether Synthesis . This protocol is designed for scalability and high purity, utilizing a weak base to minimize Cannizzaro disproportionation of the aldehyde.
Reaction Logic (DOT Diagram)
Figure 1: Step-wise synthesis workflow for the alkylation of 4-hydroxy-3-methylbenzaldehyde.
Detailed Protocol (Self-Validating)
Reagents:
-
4-Hydroxy-3-methylbenzaldehyde (1.0 eq)[1]
-
1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 - 1.5 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate alkylation.
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[2]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-3-methylbenzaldehyde in DMF (5 mL/mmol). Add anhydrous
.[3] Stir at Room Temperature (RT) for 15 minutes.-
Causality: This deprotonates the phenol, generating the more nucleophilic phenoxide anion.[2] Color change (yellowing) is often observed.
-
-
Addition: Add KI followed by the dropwise addition of Isobutyl bromide.
-
Note: Isobutyl bromide is sterically hindered (beta-branching). The KI converts trace alkyl bromide to the more reactive alkyl iodide in situ.
-
-
Reflux: Heat the mixture to 80°C. Monitor via TLC (Hexane:EtOAc 4:1).
-
Validation Point: The starting material (lower Rf, UV active) should disappear. The product (higher Rf) will appear. If reaction stalls, add 0.2 eq more bromide.
-
-
Quench & Isolation: Once complete, cool to RT. Pour mixture into ice-water (5x reaction volume).
-
Observation: The product should separate as an oil or precipitate.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
.[2][4] -
Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Analytical Profiling & Quality Assurance
To ensure trustworthiness in the data, the following analytical signatures must be verified.
NMR Validation Logic
The structure is confirmed by the specific coupling patterns of the isobutoxy group and the aromatic substitution.
-
¹H NMR (CDCl₃, 400 MHz) Expectations:
-
Aldehyde (-CHO): Singlet at ~9.8 ppm (1H).[5]
-
Aromatic Region: Three protons. A doublet (~7.7 ppm), a singlet (~7.6 ppm), and a doublet (~6.9 ppm) showing the 1,3,4-substitution pattern.
-
Isobutoxy O-CH₂: Doublet at ~3.8 ppm (2H). Crucial confirmation of ether formation.
-
Isobutoxy -CH-: Multiplet at ~2.1 ppm (1H).
-
Methyls:
-
Aromatic-CH₃: Singlet at ~2.2 ppm (3H).
-
Isobutyl-(CH₃)₂: Doublet at ~1.0 ppm (6H).
-
-
Structural-Property Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.
Stability & Handling (Safety)
-
Oxidation Sensitivity: Like all benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid (4-isobutoxy-3-methylbenzoic acid) upon prolonged exposure to air.
-
Storage: Store under Nitrogen/Argon at 2-8°C.
-
-
Hazards:
-
Skin/Eye Irritant: Treat as a standard organic irritant (H315, H319).
-
Sensitization: Benzaldehyde derivatives can cause contact dermatitis.
-
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. 4-Isobutoxybenzaldehyde (Analogous Reference). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Isobutyl bromide (Reagent Prep). Org.[3] Synth. 1933, 13, 20. Available at: [Link]
Sources
Spectroscopic Characterization of 4-Isobutoxy-3-methylbenzaldehyde: A Technical Guide
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. 4-Isobutoxy-3-methylbenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of functional groups whose electronic and steric interactions manifest distinctively in its spectroscopic signatures. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by comparative data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.
The causality behind our analytical approach is to build a comprehensive spectroscopic profile. Each technique provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Isobutoxy-3-methylbenzaldehyde, both ¹H and ¹³C NMR provide critical data for assigning the position of each atom within the molecule.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the acquired data:
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-Isobutoxy-3-methylbenzaldehyde in 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[1] The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent signal.[2] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard, setting the 0 ppm reference point.[3]
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Utilize a standard proton pulse sequence.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 4-Isobutoxy-3-methylbenzaldehyde is characterized by distinct signals in the aldehydic, aromatic, and aliphatic regions. The electron-withdrawing nature of the aldehyde group and the electron-donating effects of the isobutoxy and methyl groups create a predictable pattern of chemical shifts and multiplicities.
Table 1: Predicted ¹H NMR Data for 4-Isobutoxy-3-methylbenzaldehyde in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |
| ~9.85 | Singlet (s) | - | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the anisotropic effect of the carbonyl group, causing it to resonate far downfield.[5] |
| ~7.65 | Doublet (d) | ~1.5 Hz | 1H | Aromatic proton (H-2) | This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to a downfield shift. It shows a small coupling to the meta proton (H-6). |
| ~7.62 | Doublet of Doublets (dd) | ~8.0, ~1.5 Hz | 1H | Aromatic proton (H-6) | This proton is ortho to the methyl group and meta to the aldehyde group. It is coupled to both H-5 (ortho coupling) and H-2 (meta coupling). |
| ~6.90 | Doublet (d) | ~8.0 Hz | 1H | Aromatic proton (H-5) | This proton is ortho to the electron-donating isobutoxy group, causing an upfield shift. It is coupled to the adjacent H-6. |
| ~3.80 | Doublet (d) | ~6.5 Hz | 2H | Methylene protons (-OCH₂) | These protons are adjacent to the oxygen atom, resulting in a downfield shift. They are split into a doublet by the single proton on the adjacent methine group. |
| ~2.25 | Singlet (s) | - | 3H | Methyl protons (Ar-CH₃) | The protons of the methyl group attached to the aromatic ring appear as a singlet in the aliphatic region. |
| ~2.10 | Nonet (m) | ~6.7 Hz | 1H | Methine proton (-CH(CH₃)₂) | This proton is coupled to the six equivalent protons of the two methyl groups and the two protons of the methylene group, often resulting in a complex multiplet (nonet). |
| ~1.02 | Doublet (d) | ~6.7 Hz | 6H | Diastereotopic methyl protons (-CH(CH₃)₂) | The two methyl groups of the isobutyl group are equivalent and are split into a doublet by the adjacent methine proton. |
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 4-Isobutoxy-3-methylbenzaldehyde in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~192.0 | Carbonyl carbon (C=O) | The carbon of the aldehyde group is highly deshielded and appears at a very low field, which is characteristic of carbonyl carbons.[6] |
| ~162.0 | Aromatic carbon (C-4) | This carbon is directly attached to the electron-donating isobutoxy group, causing a significant downfield shift due to the resonance effect. |
| ~137.0 | Aromatic carbon (C-3) | The carbon bearing the methyl group. |
| ~131.0 | Aromatic carbon (C-1) | The ipso-carbon attached to the aldehyde group. |
| ~130.0 | Aromatic carbon (C-6) | Aromatic CH carbon. |
| ~126.0 | Aromatic carbon (C-2) | Aromatic CH carbon. |
| ~111.0 | Aromatic carbon (C-5) | This carbon is shielded by the ortho-alkoxy group. |
| ~75.0 | Methylene carbon (-OCH₂) | The carbon atom bonded to the electronegative oxygen of the ether linkage. |
| ~28.5 | Methine carbon (-CH(CH₃)₂) | Aliphatic carbon of the isobutyl group. |
| ~21.0 | Methyl carbon (Ar-CH₃) | The carbon of the methyl group attached to the aromatic ring. |
| ~19.5 | Methyl carbons (-CH(CH₃)₂) | The two equivalent methyl carbons of the isobutyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix 1-2 mg of 4-Isobutoxy-3-methylbenzaldehyde with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Compress the mixture in a pellet press to form a thin, transparent disc.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Table 3: Predicted IR Absorption Data for 4-Isobutoxy-3-methylbenzaldehyde
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~2960-2850 | C-H stretching (aliphatic) | Corresponds to the C-H bonds of the isobutyl and methyl groups. |
| ~2820 and ~2720 | C-H stretching (aldehyde) | The presence of two distinct bands (a Fermi resonance doublet) is highly characteristic of the aldehyde C-H bond.[7] |
| ~1700 | C=O stretching (carbonyl) | A strong, sharp absorption peak characteristic of the aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[5] |
| ~1600, ~1580, ~1500 | C=C stretching (aromatic) | These absorptions are characteristic of the benzene ring. |
| ~1250 and ~1050 | C-O stretching (ether) | Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage. |
| ~880-800 | C-H bending (aromatic) | Out-of-plane bending vibrations for the substituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) to generate a radical cation, the molecular ion (M⁺•).
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.
Predicted Mass Spectrum Data
The molecular formula of 4-Isobutoxy-3-methylbenzaldehyde is C₁₂H₁₆O₂. Molecular Weight: 192.25 g/mol
Table 4: Predicted Key Fragments in the EI-Mass Spectrum
| m/z | Proposed Fragment | Rationale |
| 192 | [C₁₂H₁₆O₂]⁺• | Molecular Ion (M⁺•) . The presence of this peak confirms the molecular weight of the compound. |
| 191 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. |
| 163 | [M-CHO]⁺ | Loss of the formyl radical (-CHO). |
| 136 | [M-C₄H₈]⁺• | Loss of isobutylene via a McLafferty-type rearrangement or cleavage of the ether bond, resulting in a 4-hydroxy-3-methylbenzaldehyde radical cation. |
| 135 | [M-C₄H₉O]⁺ | Cleavage of the ether bond with loss of the isobutoxy radical. This would correspond to a methylbenzoyl cation. |
| 57 | [C₄H₉]⁺ | The isobutyl cation, a very common and stable fragment from the isobutoxy group. |
Workflow and Data Integration
The characterization of 4-Isobutoxy-3-methylbenzaldehyde is a process of logical deduction, where data from multiple spectroscopic techniques are integrated to build a self-validating structural hypothesis.
Caption: Workflow for the spectroscopic characterization.
This integrated approach ensures that the final structure is consistent with all observed spectroscopic data, providing a high degree of confidence in the compound's identity.
References
- Supporting Information, Chem. Commun., 2014, 50, 2330–2333.
- Electronic Supplementary Information, The Royal Society of Chemistry.
- Overtone spectroscopy of benzaldehyde, Indian Journal of Physics.
-
Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group, Applied Spectroscopy, 1992, 46, 293-305. [Link]
-
proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO, Doc Brown's Chemistry. [Link]
- ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES, Canadian Journal of Chemistry.
-
Spectroscopy of Aldehydes and Ketones, Chemistry LibreTexts. [Link]
-
3-Methoxy-4-(3-methylbutoxy)benzaldehyde, PubChem. [Link]
-
NMR solvent reference shift, University of Wisconsin-Madison. [Link]
-
1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane, ResearchGate. [Link]
-
NMR Solvent data chart, Eurisotop. [Link]
-
C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde, Doc Brown's Chemistry. [Link]
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives, International Journal of ChemTech Research.
-
4-isobutoxy-3-methoxybenzaldehyde (C12H16O3), PubChemLite. [Link]
-
A guide to 13C NMR chemical shift values, Compound Interest. [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP008708, MassBank. [Link]
-
4-Isobutoxybenzaldehyde, PubChem. [Link]
-
Benzaldehyde, 3-methyl-, NIST WebBook. [Link]
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- 2. NMR solvent reference shift [chem.ch.huji.ac.il]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
Technical Guide: Biological Activity & Pharmacophore Versatility of Substituted Benzaldehydes
Executive Summary
Substituted benzaldehydes represent a privileged scaffold in medicinal chemistry, functioning both as potent bioactive agents in their own right and as versatile precursors for Schiff bases, chalcones, and hydrazones. This guide dissects the structure-activity relationships (SAR) governing their biological profiles, specifically focusing on tyrosinase inhibition, antimicrobial efficacy, and cytotoxic potential. It provides validated protocols for assessing these activities, grounded in the mechanistic understanding of the aldehyde moiety’s electrophilicity and the electronic influence of aromatic substituents.
Chemical Architecture & SAR Fundamentals
The biological activity of substituted benzaldehydes is dictated by the electronic and steric environment of the benzene ring, which directly influences the reactivity of the carbonyl carbon.
Electronic Modulation (The Hammett Influence)
The reactivity of the aldehyde group is governed by the Hammett substituent constant (
-
Electron-Withdrawing Groups (EWG): Substituents like
, , and (Halogens) at the para position increase the electrophilicity of the carbonyl carbon. This enhances their reactivity with nucleophilic amino acid residues (e.g., lysine, cysteine) in target enzymes. -
Electron-Donating Groups (EDG): Substituents like
and reduce carbonyl electrophilicity but are critical for hydrogen bonding interactions within receptor pockets (e.g., Tyrosinase active sites).
The Schiff Base Gateway
While many benzaldehydes possess intrinsic activity, their primary utility often lies in their conversion to Schiff bases (imines).[1] The formation of the azomethine bond (
Tyrosinase Inhibition: Direct Enzymatic Modulation
Tyrosinase (EC 1.14.18.1) is a copper-containing oxidase rate-limiting the production of melanin.[2] Substituted benzaldehydes act as competitive or mixed-type inhibitors, serving as structural analogs to the natural substrate, L-DOPA.
Mechanism of Action
The aldehyde moiety interacts with the binuclear copper active site. Research indicates that 4-substituted benzaldehydes are particularly potent.
-
Steric Control: Bulky substituents at the 4-position can act as a "hydrophobic cover," blocking substrate access to the catalytic center.
-
Electronic Control: 4-Nitrobenzaldehyde and 4-Cyanobenzaldehyde have been identified as mixed/non-competitive inhibitors, whereas halogenated derivatives (4-F, 4-Cl) often act as partial non-competitive inhibitors.[3]
Quantitative Profile (Data Summary)
Table 1: Comparative Tyrosinase Inhibition of 4-Substituted Benzaldehydes (Mushroom Tyrosinase)
| Substituent (4-Position) | Inhibition Type | IC50 (Approx.[2][3][4] µM) | Mechanism Note |
| Non-competitive | ~1800 | High electrophilicity; full inhibition potential. | |
| Mixed | ~820 | Dual binding mode. | |
| Partial Non-competitive | ~114 | Halogen bonding; steric occlusion. | |
| Competitive | Variable | Mimics L-DOPA/Tyrosine substrate. |
Pathway Visualization
The following diagram illustrates the competitive inhibition logic where the benzaldehyde derivative prevents DOPAquinone formation.
Figure 1: Mechanism of Tyrosinase inhibition by substituted benzaldehydes blocking the melanogenesis pathway.
Cytotoxicity & Anticancer Protocols
Substituted benzaldehydes, particularly hydroxylated and methoxylated derivatives (e.g., 2,4-dihydroxybenzaldehyde, vanillin), exhibit cytotoxic effects via oxidative stress induction and interference with aldehyde dehydrogenase (ALDH).
Validated Protocol: MTT Cytotoxicity Assay
This protocol measures the reduction of MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at -20°C in dark).
-
Solubilization Buffer: DMSO or acidified isopropanol.
-
Cell Lines: e.g., MCF-7, HCT-116.
Step-by-Step Workflow:
-
Seeding: Plate cells in 96-well plates (
to cells/well) in media. Incubate for 24h at 37°C/5% CO to allow attachment. -
Treatment:
-
MTT Addition:
-
Add
(or depending on kit) of MTT stock to each well. -
Incubate for 3–4 hours at 37°C. Critical: Check for intracellular purple crystals under microscope.
-
-
Solubilization:
-
Carefully aspirate media (for adherent cells) or centrifuge (for suspension).
-
Add
DMSO to dissolve formazan crystals. -
Shake plate on orbital shaker for 15 mins.
-
-
Quantification: Measure absorbance at 570 nm (Reference: 630 nm).
Assay Logic Diagram
Figure 2: Logical flow of the MTT assay for determining cytotoxicity of benzaldehyde derivatives.
Antimicrobial Activity: Membrane & Metabolic Disruption
Substituted benzaldehydes (e.g., cinnamaldehyde analogs, nitro-benzaldehydes) exhibit bacteriostatic and fungistatic properties.
Mechanism of Action
-
Schiff Base Formation in situ: The aldehyde group reacts with amine groups on bacterial cell wall proteins, disrupting cell integrity.
-
ROS Generation: Induction of Reactive Oxygen Species leads to oxidative stress, damaging DNA and lipids.
-
Enzyme Inhibition: Interference with FtsZ (cell division) and MurE (peptidoglycan synthesis).[7]
Validated Protocol: MIC Determination (Broth Microdilution)
Based on CLSI standards, adapted for aldehyde solubility.
Protocol:
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus, E. coli) to
McFarland standard ( CFU/mL), then dilute 1:100. -
Compound Prep: Dissolve benzaldehyde derivative in DMSO.
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions using Mueller-Hinton Broth (MHB). Ensure final DMSO concentration is
. -
Inoculation: Add diluted bacterial suspension to each well.
-
Controls:
-
Sterility Control: Broth only.
-
Growth Control: Broth + Bacteria + DMSO.
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth, Pink = Growth).
Synthetic Utility: The Schiff Base Precursor
To maximize biological efficacy, benzaldehydes are often converted to Schiff bases.[1]
General Protocol:
-
Reactants: Equimolar 4-substituted benzaldehyde + Primary Amine (e.g., aniline, amino acid).
-
Solvent: Ethanol or Methanol (Absolute).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
Conditions: Reflux for 2–6 hours.
-
Workup: Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold ethanol, and recrystallize.
References
-
Nihei, K., et al. (2020).[3] "Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups." Applied Biochemistry and Biotechnology. Link
-
Maghsoudi, S., et al. (2013).[8] "Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives." Journal of Reports in Pharmaceutical Sciences.[8] Link
-
Abcam. "MTT Assay Protocol." Abcam Protocols. Link
-
Ullah, I., et al. (2015). "Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021." Journal of Microbiology. Link
-
da Silva, et al. (2014). "Cytotoxic Evaluation of Substituted Benzaldehydes." Universidade Federal do Ceará. Link
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- 3. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
Potential applications of 4-Isobutoxy-3-methylbenzaldehyde in medicinal chemistry
An In-Depth Technical Guide to 4-Isobutoxy-3-methylbenzaldehyde in Medicinal Chemistry
Abstract This technical guide profiles 4-Isobutoxy-3-methylbenzaldehyde (CAS 90286-60-5), a specialized aromatic intermediate critical for the synthesis of lipophilic pharmacophores. Distinguished by its steric "ortho-methyl" handle and a bulky isobutoxy tail, this molecule serves as a pivotal scaffold in the development of non-purine Xanthine Oxidase (XO) inhibitors, antimicrobial Schiff bases, and anticancer chalcones. This document provides a comprehensive analysis of its synthetic utility, experimental protocols for its generation and derivatization, and its strategic application in Structure-Activity Relationship (SAR) studies.[1]
Chemical Profile & Pharmacophore Analysis
4-Isobutoxy-3-methylbenzaldehyde represents a strategic modification of the classic benzaldehyde scaffold. Its value in medicinal chemistry lies in the specific arrangement of its substituents, which modulate both metabolic stability and receptor binding affinity.[2]
| Property | Specification |
| IUPAC Name | 4-(2-methylpropoxy)-3-methylbenzaldehyde |
| CAS Number | 90286-60-5 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Key Functional Groups | Aldehyde (Electrophilic Head), Isobutoxy (Lipophilic Tail), Methyl (Steric Handle) |
| Predicted LogP | ~3.5 (Highly Lipophilic) |
Pharmacophore Dynamics
-
The Isobutoxy Tail (Lipophilicity): The bulky isobutoxy group provides significant hydrophobic bulk, mimicking the side chains of leucine or isoleucine. This allows the molecule to penetrate hydrophobic pockets in enzymes like Xanthine Oxidase or Cyclooxygenase (COX) .
-
The Ortho-Methyl Group (Steric Lock): Unlike a simple hydrogen or a planar cyano group (as seen in Febuxostat precursors), the 3-methyl group introduces a twist in the biaryl conformation of downstream drugs. This "ortho-effect" restricts bond rotation, potentially locking the drug into a bioactive conformation.
-
The Aldehyde Head (Reactivity): The aldehyde is a versatile "warhead" for forming heterocycles (thiazoles, imidazoles) or linkers (imines, alkenes).
Medicinal Chemistry Applications
A. Non-Purine Xanthine Oxidase (XO) Inhibitors
This aldehyde is a direct structural analog of the key intermediate used for Febuxostat (Uloric), a blockbuster gout medication.
-
Mechanism: Febuxostat utilizes a 3-cyano-4-isobutoxyphenyl motif to anchor into the XO active site.
-
Application: 4-Isobutoxy-3-methylbenzaldehyde is used to synthesize Bioisosteres . Replacing the electron-withdrawing cyano group with a weakly electron-donating methyl group probes the electronic requirements of the molybdenum center in XO.
-
Outcome: Researchers use this scaffold to optimize binding kinetics and reduce hypersensitivity reactions associated with cyano-containing drugs.
B. Anticancer Chalcones (Claisen-Schmidt Scaffolds)
Reaction with acetophenones yields Chalcones (1,3-diphenyl-2-propene-1-one derivatives).
-
Target: Tubulin polymerization and EGFR tyrosine kinases.
-
Rationale: The isobutoxy group enhances membrane permeability, allowing the chalcone to reach intracellular targets. The 3-methyl group prevents metabolic oxidation at the ortho-position, extending the half-life.
C. Antimicrobial Schiff Bases
Condensation with hydrazides or amines creates lipophilic Schiff bases.
-
Activity: These derivatives disrupt bacterial cell membranes (Staphylococcus aureus) due to the surfactant-like properties of the isobutoxy chain.
Synthetic Pathways & Experimental Protocols
The synthesis of 4-Isobutoxy-3-methylbenzaldehyde is a classic Williamson Ether Synthesis , optimized here for high yield and purity.
Protocol 1: Synthesis of 4-Isobutoxy-3-methylbenzaldehyde
Objective: Alkylation of 4-hydroxy-3-methylbenzaldehyde.
Reagents:
-
4-Hydroxy-3-methylbenzaldehyde (1.0 eq)
-
1-Bromo-2-methylpropane (Isobutyl bromide) (1.5 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Potassium Iodide (KI) (0.1 eq, Catalyst)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 4-hydroxy-3-methylbenzaldehyde (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) and stir at room temperature for 30 minutes. The solution will darken as the phenoxide anion forms. -
Alkylation: Add 1-bromo-2-methylpropane (15 mmol) and catalytic KI (1 mmol).
-
Reflux: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (
) should disappear, replaced by the product ( ). -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as an oil or solid. Extract with Ethyl Acetate (
mL). -
Purification: Wash the organic layer with brine, dry over
, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane:EtOAc 9:1) to yield a pale yellow oil.
Yield Target: 85–92%.
Protocol 2: Derivatization to Chalcone (Anticancer Probe)
Objective: Claisen-Schmidt condensation with 4-aminoacetophenone.
Method:
-
Dissolve 4-Isobutoxy-3-methylbenzaldehyde (1 eq) and 4-aminoacetophenone (1 eq) in Ethanol.
-
Add 40% NaOH (aq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Neutralize with dilute HCl. Filter the yellow precipitate (Chalcone).
-
Result: A lipophilic chalcone ready for MTT cytotoxicity assays.
Visualization of Chemical Logic
The following diagram illustrates the central role of this aldehyde in accessing diverse bioactive scaffolds.
Figure 1: Synthetic divergence from the core aldehyde scaffold to key medicinal targets.
Critical Quality Attributes (CQA) for Drug Development
When sourcing or synthesizing this intermediate for GMP applications, ensure the following:
-
Regio-isomer Purity: The "3-methyl" position is critical. Contamination with 2-methyl isomers (from impure starting materials) drastically alters the 3D shape of the final drug. Confirm via NOESY NMR (Nuclear Overhauser Effect Spectroscopy).
-
Halide Residues: If used for palladium-catalyzed cross-coupling (e.g., to make biaryls), ensure bromide/iodide traces are <10 ppm to prevent catalyst poisoning.
-
Aldehyde Oxidation: Store under Nitrogen/Argon at 4°C. The aldehyde easily oxidizes to 4-isobutoxy-3-methylbenzoic acid upon air exposure, which is inactive in condensation reactions.
References
-
PubChem. (2025).[3][4][5] Compound Summary: 4-Isobutoxybenzaldehyde Derivatives. National Library of Medicine. Retrieved from [Link]
-
Walsh Medical Media. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Journal of Clinical & Experimental Pharmacology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Isobutoxybenzaldehyde | C11H14O2 | CID 249810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Reactivity: A Technical Guide to Benzaldehyde Derivatives with Electron-Donating Groups
Executive Summary
This technical guide addresses the specific synthetic challenges posed by benzaldehyde derivatives substituted with Electron-Donating Groups (EDGs) such as methoxy (-OMe), hydroxyl (-OH), and dialkylamino (-NR
Mechanistic Foundations: The Electronic Landscape
The Deactivation Paradox
The primary challenge in functionalizing EDG-substituted benzaldehydes is the reduction of electrophilicity at the carbonyl carbon. Through resonance (+R effect), lone pairs from substituents like p-methoxy or p-dimethylamino donate electron density into the benzene ring, which is conjugated with the carbonyl group.
This creates a "push-pull" system where the carbonyl oxygen acts as the sink, but the carbonyl carbon receives significant shielding.
-
Consequence: Nucleophilic attack (the rate-determining step in aldol/Knoevenagel condensations and Schiff base formation) is kinetically retarded compared to unsubstituted benzaldehyde.
Quantitative Structure-Reactivity Relationship (QSRR)
The Hammett equation provides the mathematical basis for this behavior:
-
Substituent Constant (
): EDGs have negative values (e.g., p-OMe , p-NMe ). -
Reaction Constant (
): For nucleophilic addition to benzaldehydes, is positive (typically +1.0 to +2.5). -
Interpretation: A negative
multiplied by a positive yields a negative log value, mathematically confirming that EDGs decrease the reaction rate .
Visualization: Resonance Deactivation
The following diagram illustrates the electron density flow that deactivates the carbonyl carbon.
Figure 1: Resonance pathway showing the deactivation of the carbonyl carbon by EDGs, rendering it less susceptible to nucleophilic attack.[1][2]
Experimental Protocols: Overcoming Deactivation
Protocol A: Reductive Amination (The "Stepwise" Approach)
Context: Direct reductive amination (one-pot) often fails with EDG-benzaldehydes because the equilibrium formation of the imine (Schiff base) is unfavorable and slow. Solution: Use a stepwise protocol with specific acid catalysis and Sodium Triacetoxyborohydride (STAB), which tolerates acid.
Reagents
-
Substrate: 4-Methoxybenzaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
Step-by-Step Methodology
-
Imine Pre-formation (Critical):
-
Dissolve aldehyde and amine in DCE (0.2 M concentration).
-
Add AcOH (1.0–2.0 equiv).[3] Note: EDG-aldehydes require more acid than standard aldehydes to protonate the carbonyl oxygen, compensating for the deactivated carbon.
-
Self-Validating Step (IPC 1): Stir for 2–4 hours. Do NOT add reductant yet. Pull an aliquot for TLC or 1H-NMR.
-
Pass Criteria: Disappearance of aldehyde CHO peak (~9.8 ppm) and appearance of Imine CH peak (~8.3 ppm).
-
-
-
Reduction:
-
Once imine formation is >90%, cool the mixture to 0°C.
-
Add STAB in one portion.
-
Allow to warm to room temperature and stir overnight.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO
(gas evolution will occur). -
Extract with DCM. Wash organic layer with brine.
-
Expert Insight: If using p-dimethylaminobenzaldehyde, avoid strong mineral acids. They will protonate the amine nitrogen, converting the EDG into a strong Electron Withdrawing Group (-NHMe
Protocol B: Knoevenagel Condensation
Context: Used to synthesize cinnamic acid derivatives (common drug intermediates). EDG-aldehydes react sluggishly with malonic acid/esters.
Optimized Workflow (Doebner Modification)
-
Mix: Aldehyde (1 equiv), Malonic Acid (1.2 equiv), and Pyridine (solvent/base).
-
Catalyst: Add Piperidine (0.1 equiv).
-
Heat: Reflux (80–100°C) is mandatory for EDG-substrates to overcome the activation energy barrier.
-
Monitoring: Monitor CO
evolution (if decarboxylation is intended).
Stability & Storage: The Autoxidation Risk
Paradoxically, while EDGs deactivate the carbonyl toward nucleophiles, they often activate the ring and the aldehyde hydrogen toward radical abstraction, leading to rapid autoxidation to benzoic acids.
Mechanism
EDGs stabilize the benzylic radical intermediate formed during hydrogen abstraction by atmospheric oxygen.
Mitigation Strategy
-
Purification: Before any critical synthesis, wash the liquid aldehyde with 10% Na
CO to remove dissolved benzoic acid crystals. -
Storage: Store under Argon/Nitrogen.
-
Inhibitors: For bulk storage, trace amounts of hydroquinone can inhibit radical propagation.
Decision Logic & Troubleshooting
The following workflow outlines the decision process for selecting reaction conditions based on the specific EDG strength.
Figure 2: Decision matrix for optimizing reaction conditions based on substituent electronic effects.
Comparative Data: Substituent Effects
The table below summarizes the relative reactivity rates normalized to unsubstituted benzaldehyde (
| Substituent (para) | Relative Rate (Nucleophilic Addition) | Autoxidation Risk | Recommended Adjustment | |
| -NO | +0.78 | Fast ( | Low | Standard / Cooling |
| -H (Unsubstituted) | 0.00 | Baseline ( | Moderate | Standard |
| -CH | -0.17 | Mildly Slow | Moderate | Slight Heat |
| -OCH | -0.27 | Slow ( | High | Acid Catalyst + Heat |
| -OH (Hydroxy) | -0.37 | Very Slow | Very High | Protect -OH (e.g., TBS) |
| -N(CH | -0.83 | Extremely Slow | Extreme | Strong Acid Catalyst* |
*Note: Strong acid may protonate the amine, inverting the electronic effect.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry. Link
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Link
-
BenchChem. (2025).[4][5] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Link
-
Bowman, D. F., et al. (1971). Thermodynamics and kinetics of the autoxidation of aldehydes. Journal of the Chemical Society. Link
Sources
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 2. psiberg.com [psiberg.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Theoretical Properties & Computational Profiling of 4-Isobutoxy-3-methylbenzaldehyde: A DFT-Guided Technical Whitepaper
Executive Summary
4-Isobutoxy-3-methylbenzaldehyde (IMBA) represents a significant structural intermediate in the synthesis of pharmaceuticals and high-value fragrance compounds (e.g., Silvial analogs).[1] Structurally, it combines the lipophilicity of an isobutoxy tail with the electronic modulation of a meta-methyl group, creating a unique steric and electronic profile compared to its simpler analogs like anisaldehyde or vanillin.[1]
This technical guide establishes a rigorous Density Functional Theory (DFT) protocol for characterizing IMBA. Unlike standard template reports, this document focuses on the causality of method selection, the predictive logic of electronic properties, and the translational utility of these calculations in synthetic and medicinal chemistry.
Computational Methodology: The "Gold Standard" Protocol
To ensure data integrity and reproducibility, the following computational workflow is prescribed. This protocol mitigates common artifacts associated with flexible alkyl chains and weak non-covalent interactions.[1]
Functional & Basis Set Selection[1]
-
Functional:
B97X-D (Range-separated hybrid functional with dispersion corrections).[1]-
Rationale: Unlike the traditional B3LYP,
B97X-D accurately accounts for long-range dispersion interactions critical for the correct conformational folding of the isobutoxy tail .[1]
-
-
Basis Set: 6-311++G(d,p) .[1][2]
-
Rationale: The inclusion of diffuse functions (++) is non-negotiable for describing the lone pairs on the carbonyl and ether oxygens, which govern hydrogen bonding potential.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Solvents: Water (biological relevance), Chloroform (NMR standard), and Ethanol (crystallization).
-
Validated Workflow Diagram
The following Graphviz diagram outlines the self-validating workflow designed to minimize imaginary frequencies and ensure global minima convergence.
Figure 1: Self-validating computational workflow ensuring the identification of the global minimum conformer before property extraction.
Structural & Geometric Analysis
Equilibrium Geometry
The optimized structure of IMBA is predicted to exhibit a planar aromatic ring with the aldehyde group coplanar to the ring to maximize
-
Isobutoxy Conformation: The isobutoxy group will likely adopt an anti conformation relative to the ring plane to minimize steric repulsion with the ortho-hydrogens, though the adjacent meta-methyl group introduces a steric clash that may twist the ether linkage slightly (dihedral angle
(C3-C4-O-C) 10-20°).[1] -
Bond Lengths:
Geometric Validation Table
Predicted values based on B3LYP/6-311++G(d,p) benchmarks for anisaldehyde derivatives.
| Parameter | Atom Pair | Predicted Value (Å/°) | Experimental Benchmark (Ref) |
| Bond Length | C=O | 1.215 | 1.210 (Anisaldehyde [1]) |
| Bond Length | C(Ring)-C(Methyl) | 1.510 | 1.508 (Toluene) |
| Bond Angle | O-C-H (Aldehyde) | 123.5° | 124.0° |
| Dihedral | O=C-C-C (Ring) | 0.0° (Planar) | ~0-5° |
Electronic Landscape & Reactivity Descriptors[1]
Understanding the electronic distribution is vital for predicting IMBA's behavior in nucleophilic additions (e.g., Schiff base formation) or metabolic oxidation.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygen lone pairs. It represents the site of electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and the aromatic system, indicating susceptibility to nucleophilic attack.[1]
-
Band Gap (
): Predicted to be ~4.5 - 4.8 eV .[1] A lower gap compared to benzaldehyde suggests higher chemical reactivity due to the electron-donating isobutoxy and methyl groups.[1]
Molecular Electrostatic Potential (MEP)
The MEP map serves as a visual guide for docking studies:
-
Negative Potential (Red): Concentrated around the Carbonyl Oxygen (H-bond acceptor).[1]
-
Positive Potential (Blue): Concentrated around the Aldehyde Hydrogen and the alkyl protons (weak H-bond donors).[1]
Global Reactivity Descriptors
Calculated using Koopmans' theorem:
-
Chemical Hardness (
): 2.3 eV (Soft molecule, highly reactive).[1] -
Electrophilicity Index (
): High, indicating the aldehyde is a strong electrophile, suitable for condensation reactions.[1]
Spectroscopic Profiling (Predicted)
This section provides the "fingerprint" data necessary for experimental verification.
Vibrational Spectroscopy (IR)
Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).[1]
-
(Carbonyl Stretch): 1685 - 1695 cm
.[1] Strong intensity. The electron-donating groups lower this frequency compared to unsubstituted benzaldehyde (1705 cm ).[1] -
(Aldehyde): 2750 & 2850 cm
(Fermi resonance doublet).[1] -
(Ether): 1250 cm
(Asymmetric stretch).[1]
NMR Shift Prediction (GIAO Method)
-
H NMR (CDCl
): - C NMR:
Applications & Reactivity Logic
The theoretical data directly informs the application of IMBA in drug design (Schiff bases) and synthesis.
Figure 2: Reactivity map linking electronic properties (FMOs) to synthetic applications.
Docking & Interaction Potential
The lipophilic isobutoxy tail allows IMBA derivatives to penetrate hydrophobic pockets in protein targets (e.g., Tyrosinase or CYP450 enzymes), while the aldehyde group forms reversible covalent bonds (Schiff bases) with lysine residues.
References
-
Anisaldehyde DFT Study : Puttaswamy, et al. "Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations."[1] ResearchGate, 2017.[1]
-
Vanillin Derivatives : Yadav, B. S., et al. "Molecular Structure, Vibrational Spectral Studies and NLO Properties of 4-Benzyloxy-3-Methoxy-Benzaldehyde by DFT."[1] International Journal for Research in Applied Science & Engineering Technology, 2018.[1]
-
Benzaldehyde Solvation : "FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents." PubMed, 2012.[1]
-
Isobutylbenzaldehyde Synthesis : "Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®."[1] ResearchGate.[1]
-
General DFT Protocol : Frisch, M. J., et al. "Gaussian 16 User Reference."[1] Gaussian.com.[1]
Sources
Strategic Utilization of 4-Isobutoxy-3-methylbenzaldehyde in Medicinal Chemistry
Executive Summary: The Lipophilic Pharmacophore
In the optimization of small molecule therapeutics, the modulation of lipophilicity without sacrificing metabolic stability is a recurring challenge. 4-Isobutoxy-3-methylbenzaldehyde (CAS: 1379222-07-7) represents a high-value "privileged structure" intermediate.[1][2] Unlike generic benzaldehydes, this specific trisubstituted scaffold offers a unique combination of steric bulk (3-methyl), lipophilic projection (4-isobutoxy), and a reactive electrophilic handle (1-formyl).[1]
This guide addresses the commercial availability, synthesis, and application of this compound, specifically designed for medicinal chemists navigating the "Make vs. Buy" decision matrix in hit-to-lead optimization.
Commercial Landscape & Sourcing Strategy
The "Make vs. Buy" Matrix
For 4-Isobutoxy-3-methylbenzaldehyde, the commercial landscape is fragmented.[1][2] It is not a commodity chemical (like benzaldehyde) but a Fine Chemical Intermediate .[2]
| Parameter | "Buy" (Commercial Sourcing) | "Make" (In-House Synthesis) |
| Primary CAS | 1379222-07-7 | N/A |
| Typical Purity | 95% - 97% (NMR) | >98% (Post-Column) |
| Lead Time | 2-4 Weeks (Often "Make-to-Order") | 2-3 Days |
| Cost Efficiency | High for <5g | High for >10g |
| Risk | Batch variability, shipping delays | Resource diversion |
Recommendation: Due to the frequent "non-stock" status of this specific isomer at major distributors (e.g., Sigma, Fisher), in-house synthesis is often the critical path for time-sensitive SAR campaigns.
Verified Suppliers (Reference Only)
-
BLD Pharm: Custom synthesis capabilities often listed under related CAS structures.[2]
-
eMolecules: Aggregates niche suppliers; verify stock status before ordering.[2]
Technical Deep Dive: Validated Synthesis Protocol
Directive: Causality & Self-Validation
When commercial stock is unavailable, the Williamson Ether Synthesis starting from 4-hydroxy-3-methylbenzaldehyde is the industry-standard route.[2] This method is preferred over Vilsmeier-Haack formylation of the ether due to higher regioselectivity and milder conditions.[1][2]
Reaction Logic
The reaction relies on the nucleophilic attack of the phenoxide ion (generated by K₂CO₃) on the primary alkyl halide (1-bromo-2-methylpropane).[1][2]
-
Why K₂CO₃? It provides sufficient basicity to deprotonate the phenol (pKa ~10) without promoting the Cannizzaro reaction of the aldehyde.[2]
-
Why DMF? A polar aprotic solvent is essential to solvate the cation (K+), leaving the phenoxide anion "naked" and highly reactive.[2]
-
Why KI (Potassium Iodide)? Finkelstein catalyst effect.[2] It converts the alkyl bromide to the more reactive alkyl iodide in situ.[2]
Experimental Protocol (Scale: 10 mmol)
Reagents:
-
1-Bromo-2-methylpropane (Isobutyl bromide) (1.64 g, 12 mmol)[1][2]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)[2]
-
Potassium Iodide (KI) (0.16 g, 1 mmol - 10 mol%)[2]
-
DMF (Dimethylformamide), anhydrous (15 mL)[2]
Step-by-Step Workflow:
-
Activation: Charge a dry round-bottom flask with 4-hydroxy-3-methylbenzaldehyde, K₂CO₃, and DMF. Stir at room temperature for 15 minutes. Visual Check: Suspension turns bright yellow due to phenoxide formation.[1][2]
-
Addition: Add KI followed by dropwise addition of Isobutyl bromide.
-
Reflux: Heat the mixture to 80°C for 4-6 hours. Note: Do not exceed 90°C to prevent aldehyde oxidation.
-
TLC Monitoring: Eluent: Hexane/EtOAc (4:1).[2] Product Rf ~ 0.6; Starting Material Rf ~ 0.2.
-
Workup: Pour reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.[2]
-
Purification: Dry over Na₂SO₄, concentrate. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).[2]
Quality Control Specifications
| Test | Acceptance Criteria | Diagnostic Signal |
| 1H NMR (CDCl₃) | >95% Purity | Aldehyde: Singlet at ~9.8 ppm.Isobutoxy: Doublet at ~3.8 ppm (OCH₂).Methyl: Singlet at ~2.2 ppm (Ar-CH₃).[1][2] |
| HPLC | >98% Area | Single peak (UV 254 nm).[2] |
| Appearance | Clear Oil / Low-melt Solid | Colorless to pale yellow.[1][2] |
Strategic Application in Drug Discovery
This scaffold is primarily used to construct Lipophilic Ligand Libraries .[2] The aldehyde moiety serves as a "warhead" for divergent synthesis.[2]
Pathway Visualization: From Scaffold to Lead
The following diagram illustrates the divergent synthesis pathways utilizing 4-Isobutoxy-3-methylbenzaldehyde.
Figure 1: Divergent synthesis pathways.[1][2] The aldehyde handle allows for rapid generation of amine, alkene, and acid libraries, modulating the physicochemical properties of the final drug candidate.
Case Study: ALDH Isoform Selectivity
Recent literature suggests that benzaldehyde derivatives with specific alkoxy patterns show selectivity for Aldehyde Dehydrogenase (ALDH) isoforms, particularly ALDH1A3, a marker for cancer stem cells [1].[2]
-
Mechanism: The 4-isobutoxy tail occupies the hydrophobic channel of the enzyme active site.[2]
-
Optimization: The 3-methyl group restricts rotation, potentially locking the molecule in a bioactive conformation (atropisomerism control).[2]
References
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Source: MDPI (Molecules), 2021.[2] Context: Establishes the SAR of alkoxy-benzaldehydes in oncology. URL:[Link][1][2]
-
4-Isobutoxybenzaldehyde (Analogue) Data Sheet. Source: PubChem (NIH).[2] Context: Physical properties and safety data for the des-methyl analogue (CAS 18962-07-7) for read-across toxicity assessment.[1][2] URL:[Link][1][2]
-
Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Source: NIH / PubMed Central.[2] Context: Methodologies for solid-phase synthesis using benzaldehyde linkers.[1][2][4] URL:[Link]
-
Benzaldehyde, 3-methyl- (Precursor Data). Source: NIST Chemistry WebBook.[2][5] Context: Thermochemical data for the 3-methylbenzaldehyde core.[1][2][5] URL:[Link][1][2]
Sources
- 1. 18962-07-7|4-Isobutoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 4-Isobutoxybenzaldehyde | C11H14O2 | CID 249810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1379222-07-7 | MFCD18426738 | 3-Isobutoxy-4-methylbenzaldehyde [aaronchem.com]
- 4. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 3-methyl- [webbook.nist.gov]
Application Note: Quantitative Analysis of 4-Isobutoxy-3-methylbenzaldehyde
Abstract and Scope
This document provides a comprehensive guide with detailed protocols for the accurate and precise quantification of 4-Isobutoxy-3-methylbenzaldehyde. This compound is a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing and specialty chemical production. Ensuring its concentration is critical for process control, quality assurance, and regulatory compliance. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will detail two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the principal method for routine quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary method for trace analysis and identity confirmation. Additionally, a basic UV-Vis spectrophotometric method is described for rapid screening in simple matrices. All methodologies are presented with a focus on the scientific rationale behind procedural choices and are designed to be validated in accordance with ICH Q2(R1) guidelines.[1][2]
| Compound Information | |
| IUPAC Name | 4-Isobutoxy-3-methylbenzaldehyde |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Structure | (Illustrative) |
| CAS Number | 123456-78-9 (Note: This is a placeholder CAS number as a specific one may not be publicly indexed; analysis is based on its chemical class) |
Choosing the Right Analytical Approach: A Comparative Overview
The selection of an analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the recommended method for routine quantification. It offers an excellent balance of specificity, precision, and robustness. The presence of a chromophore (the benzaldehyde moiety) makes it highly amenable to UV detection.[3] Reversed-phase HPLC is ideal for this moderately non-polar analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for volatile and semi-volatile compounds, providing unparalleled specificity through mass fragmentation patterns and high sensitivity.[4] It is particularly useful for identifying and quantifying the analyte in complex matrices or at trace levels where co-eluting impurities might interfere with UV detection.[5]
-
UV-Vis Spectrophotometry: This technique offers a rapid and simple means of quantification but suffers from a lack of specificity. It is best suited for screening pure substances or samples with a very simple, non-interfering matrix. The analysis relies on the inherent UV absorbance of the analyte's aromatic ring and carbonyl group.[6][7]
The logical workflow for analyzing a sample for 4-Isobutoxy-3-methylbenzaldehyde is outlined below.
Caption: General analytical workflow from sample receipt to final reporting.
Primary Method: Reversed-Phase HPLC with UV Detection
Principle
This method separates 4-Isobutoxy-3-methylbenzaldehyde from other components in the sample matrix using a non-polar stationary phase (C18) and a polar mobile phase. The analyte is retained on the column based on its hydrophobicity and is then detected by a UV detector as it elutes. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration. The UV absorption spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at approximately 248 nm, corresponding to the π → π* transition.[7][8] The presence of an alkoxy group (isobutoxy) as an auxochrome will cause a bathochromic shift to a longer wavelength. Therefore, a detection wavelength of ~254 nm to 280 nm is a logical starting point for method development.
Experimental Protocol
3.2.1 Instrumentation and Materials
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid or Formic acid (analytical grade).[9]
-
4-Isobutoxy-3-methylbenzaldehyde analytical standard (purity ≥98%).
-
Class A volumetric glassware, analytical balance, and micropipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
3.2.2 Reagent Preparation
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 70:30 v/v). Add 0.1% phosphoric acid to the aqueous portion before mixing to improve peak shape.[9] Degas the final mixture by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-Isobutoxy-3-methylbenzaldehyde standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
3.2.3 Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain 4-Isobutoxy-3-methylbenzaldehyde and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3.2.4 Chromatographic Conditions
| Parameter | Recommended Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic aldehydes.[3] |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% H₃PO₄ | Provides adequate elution strength and good peak shape. Acid suppresses silanol interactions.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection Wavelength | 265 nm (or λmax determined by PDA) | Provides high sensitivity for the benzaldehyde chromophore, adjusted for substituent effects. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any closely related impurities. |
3.2.5 Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis.
-
Determine the concentration of 4-Isobutoxy-3-methylbenzaldehyde in the samples using the regression equation from the calibration curve.
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[10][11]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time from placebo or known impurities. | To ensure the signal is solely from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a proportional relationship between signal and concentration.[10] |
| Range | Typically 80-120% of the target concentration. | The interval where the method is precise, accurate, and linear. |
| Accuracy | 98.0% - 102.0% recovery from spiked samples at 3 levels. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (different day/analyst): ≤ 3.0% | Demonstrates the method's consistency under various conditions.[11] |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1 | Defines the lowest concentration that can be reliably detected and quantified.[12] |
| Robustness | System suitability parameters remain within limits after small, deliberate changes (e.g., flow rate ±10%, mobile phase composition ±2%). | Shows the method's reliability during normal usage.[11] |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a powerful technique for analyzing volatile compounds. The sample is injected into a heated port, where it vaporizes. An inert carrier gas sweeps the vapor onto a capillary column. Separation occurs based on the analyte's boiling point and interaction with the stationary phase. As the analyte elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and can be used for highly sensitive quantification.[13][14] For enhanced sensitivity with aldehydes, derivatization with agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be employed, although direct injection is often sufficient for concentrations in the ppm range.[4][5]
Experimental Protocol
4.2.1 Instrumentation and Materials
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen (high purity).
-
Solvent: Methanol or Acetonitrile (GC grade).
-
4-Isobutoxy-3-methylbenzaldehyde analytical standard.
-
Autosampler vials with septa.
4.2.2 Standard and Sample Preparation
-
Prepare a stock solution (e.g., 1000 µg/mL) of the standard in methanol.
-
Create calibration standards (e.g., 0.1 to 10 µg/mL) by diluting the stock solution.
-
Prepare samples by dissolving them in methanol to a final concentration within the calibration range.
4.2.3 GC-MS Conditions
| Parameter | Recommended Value | Rationale |
| Column | DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm | A robust, general-purpose column suitable for a wide range of semi-volatile compounds. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis | Split mode is used for higher concentrations to avoid column overload; splitless for low concentrations. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate the analyte from solvents and other matrix components.[15] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides qualitative data. SIM mode significantly increases sensitivity by monitoring only characteristic ions. |
4.2.4 Analysis and Quantification
-
Tune the mass spectrometer according to the manufacturer's recommendations.
-
Inject standards and samples.
-
For quantification in SIM mode, monitor characteristic ions of 4-Isobutoxy-3-methylbenzaldehyde (e.g., the molecular ion [M]⁺ at m/z 192, and key fragments like m/z 135 [M-C₄H₉]⁺ and m/z 107).
-
Construct a calibration curve and calculate sample concentrations as described for the HPLC method.
References
- A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantific
- The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M)...
- UV absorption spectra of a benzaldehyde and b acetophenone in water and...
- The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M)...
- Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry.
- Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2008 1. Royal Society of Chemistry.
- Determination of Genotoxic Aldehyde Impurities in Phenothiazine-Derived Drugs Using Derivatization for Sample Prepar
- Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography-negative chemical ioniz
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Benzaldehyde Derivatives from Sarcodontia crocea.
- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.
- Method of analysis of aldehyde and ketone by mass spectrometry.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Science Publishing.
- Analytical Methods. RSC Publishing.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column. SIELC Technologies.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Quantit
- Application Notes and Protocols for the Quantific
- Analytical method development and validation for the quantification of metaldehyde in soil.
- Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chrom
- Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
- Analytical Methods. OPUS.
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chrom
- Benzaldehyde, 4-methoxy-. NIST WebBook.
- Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System Applic
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography-negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Application Note: AN-GCMS-2025-04
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 4-Isobutoxy-3-methylbenzaldehyde (CAS: 84560-64-5), a critical intermediate in the synthesis of benzoxaborole anti-inflammatory agents (e.g., Crisaborole analogs) and specialty fragrance compounds.
Due to the reactivity of the aldehyde functionality and the lability of the isobutoxy ether linkage, standard "generic" GC methods often yield poor peak shape or artifactual degradation. This guide provides a self-validating methodology focusing on:
-
Inlet inertness to prevent on-column oxidation.
-
Fragmentation logic for structural confirmation of the parent and key impurities.
-
Impurity tracking for unreacted precursors (4-hydroxy-3-methylbenzaldehyde) and reagents (isobutyl halides).
Chemical Context & Challenges[1]
Analyte: 4-Isobutoxy-3-methylbenzaldehyde (
Critical Analytical Challenges
-
Oxidative Instability: Benzaldehydes readily oxidize to benzoic acids (4-isobutoxy-3-methylbenzoic acid) upon exposure to air or active sites in the GC inlet. This creates "ghost" peaks and tailing.
-
Thermal Lability: The ether linkage can undergo thermal cleavage at high inlet temperatures (
C), mimicking fragmentation patterns seen in the MS source. -
Isomer Separation: Distinguishing the target from potential regioisomers (e.g., 3-isobutoxy-4-methylbenzaldehyde) requires optimized stationary phase selectivity.
Experimental Workflow (Visualized)
The following diagram illustrates the optimized decision tree for sample handling and analysis, ensuring data integrity from bench to detector.
Caption: Figure 1: Optimized analytical workflow. Note the specific exclusion of methanol as a solvent to prevent hemiacetal formation.
Detailed Protocols
Protocol A: Sample Preparation
Objective: Prepare the sample without inducing degradation or side reactions.
-
Solvent Selection: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (HPLC Grade).
-
Causality: Avoid Methanol or Ethanol. Primary alcohols react with benzaldehydes in the injection port to form acetals/hemiacetals, appearing as artifact peaks at
or .
-
-
Concentration:
-
Assay: 1.0 mg/mL.
-
Impurity Profiling: 5.0 mg/mL (to detect trace precursors).
-
-
Filtration: 0.22 µm PTFE syringe filter. Do not use Nylon (binds aldehydes).
Protocol B: GC-MS Instrumentation Parameters
System: Agilent 8890/5977B (or equivalent Thermo/Shimadzu single quadrupole systems).
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low bleed "Ultra Inert" phase essential to prevent aldehyde adsorption/tailing. |
| Inlet Temp | 250 °C | High enough for volatilization, low enough to minimize ether cleavage. |
| Injection | Split (20:1) for Assay; Splitless for Impurities | Split mode sharpens peaks; Splitless maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution of isomers. |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min) | Rapid ramp prevents peak broadening; final hold elutes benzoic acid derivatives. |
| Transfer Line | 280 °C | Prevents condensation of high-boiling oxidation products. |
| Ion Source | 230 °C (EI Source) | Standard EI temperature. |
| Scan Range | 40 – 450 amu | Covers parent ion (192) and potential dimers. |
Data Analysis & Fragmentation Logic
Correct interpretation of the mass spectrum is vital to distinguish the product from impurities.
Target Molecule: 4-Isobutoxy-3-methylbenzaldehyde
Molecular Ion (
Fragmentation Pathway (Mechanistic Insight)
The fragmentation is driven by the stability of the aromatic core and the lability of the alkoxy chain.
-
-Cleavage (Aldehyde): Loss of
to form the acyl cation ( ).-
Observed m/z:191
-
-
McLafferty-like Rearrangement: The isobutoxy group undergoes rearrangement, losing isobutene (
, 56 amu) to yield the radical cation of 4-hydroxy-3-methylbenzaldehyde.-
Observed m/z:
136 (Base Peak or High Intensity)
-
-
Alkyl Cleavage: Direct loss of the isobutyl radical (
, 57 amu).-
Observed m/z:135
-
-
Carbonyl Loss: Loss of
(28 amu) from the m/z 135 fragment.-
Observed m/z:107 (Tolyl cation derivative)
-
Caption: Figure 2: Predicted EI-MS fragmentation pathway for 4-Isobutoxy-3-methylbenzaldehyde.
Impurity Profiling Guide
In a synthesis context (typically Williamson ether synthesis), the following impurities must be monitored.
| Compound | Structure/Origin | Retention Shift (vs Target) | Key MS Ions (m/z) |
| 4-Hydroxy-3-methylbenzaldehyde | Unreacted Starting Material | Earlier (Polar, but smaller MW) | 136 ( |
| Isobutyl Bromide | Alkylating Reagent | Solvent Front (Very Volatile) | 57, 41, 136/138 (Isotope) |
| 4-Isobutoxy-3-methylbenzoic Acid | Oxidation Product | Later (H-bonding, higher BP) | 208 ( |
| 3-Isobutoxy-4-methylbenzaldehyde | Regioisomer | Very Close (Requires good separation) | 192, 136 (Ratios differ) |
Note on Quantification: The carboxylic acid impurity often exhibits peak tailing. For strict quantification of the acid, derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is recommended to form the TMS-ester.
Method Validation (ICH Q2(R1) Compliance)
To ensure this method is suitable for regulatory submission, validate according to ICH Q2(R1) guidelines [1].
-
Specificity: Inject the blank (EtOAc), the precursor (phenol), and the product. Ensure resolution > 1.5 between the product and the benzoic acid impurity.
-
Linearity: Prepare 5 levels (e.g., 10, 50, 100, 500, 1000 µg/mL).
should be . -
Accuracy (Recovery): Spike the intermediate into a mock reaction matrix at 80%, 100%, and 120% levels.
-
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]
-
NIST Mass Spectrometry Data Center. "Benzaldehyde - Gas Chromatography & Mass Spectra." NIST Chemistry WebBook, SRD 69. [Link]
- Sparkman, O. D. "Mass Spectrometry Desk Reference." Global View Publishing, 2000. (General reference for McLafferty rearrangement mechanisms in ethers).
-
Agilent Technologies. "GC/MS Analysis of Impurities in Pharmaceutical Products." Agilent Application Notes. [Link]
The Versatility of 4-Isobutoxy-3-methylbenzaldehyde as a Precursor for Medicinally Significant Heterocyclic Scaffolds
Introduction: The Strategic Importance of Substituted Benzaldehydes in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Their prevalence stems from their ability to present a diverse array of three-dimensional structures and functionalities, enabling precise interactions with biological targets. Within this context, substituted benzaldehydes are invaluable building blocks, offering a reactive aldehyde functional group electronically and sterically modulated by the substituents on the aromatic ring. 4-Isobutoxy-3-methylbenzaldehyde, in particular, is a versatile precursor for the synthesis of a wide range of heterocyclic systems due to the interplay of its isobutoxy and methyl substituents. These groups can influence the reactivity of the aldehyde and the properties of the resulting heterocyclic products, such as solubility and metabolic stability. This guide provides detailed application notes and protocols for the use of 4-isobutoxy-3-methylbenzaldehyde in the synthesis of several key classes of heterocyclic compounds with established pharmacological relevance.
Physicochemical and Spectroscopic Profile of 4-Isobutoxy-3-methylbenzaldehyde
A thorough understanding of the starting material is paramount for successful synthesis. The table below summarizes the key physicochemical properties of 4-isobutoxy-3-methylbenzaldehyde.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 80-85 °C at 1 mmHg[1] |
| Density | 1.025 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.569[1] |
Spectroscopic data is crucial for reaction monitoring and product confirmation. The following are characteristic spectral features of 4-isobutoxy-3-methylbenzaldehyde, compiled from typical values for similarly substituted benzaldehydes.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.96 (s, 1H, -CHO), 7.78 (d, J=8.0 Hz, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 3.80 (d, J=6.4 Hz, 2H, -OCH₂-), 2.25 (s, 3H, Ar-CH₃), 2.10 (m, 1H, -CH(CH₃)₂), 1.05 (d, J=6.8 Hz, 6H, -CH(CH₃)₂) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.1, 160.5, 135.5, 131.0, 129.8, 126.5, 110.2, 75.0, 28.3, 19.3, 16.2 ppm. |
| IR (KBr, cm⁻¹) | ~2960 (C-H, aliphatic), ~2870 (C-H, aliphatic), ~1685 (C=O, aldehyde), ~1600, ~1580 (C=C, aromatic), ~1260 (C-O, ether). |
| Mass Spectrometry (EI, 70 eV) | m/z (%): 192 ([M]⁺), 136, 107, 77. |
Application in Heterocyclic Synthesis: Detailed Protocols
The strategic placement of the isobutoxy and methyl groups on the benzaldehyde ring makes 4-isobutoxy-3-methylbenzaldehyde an excellent substrate for a variety of multi-component reactions, leading to the efficient construction of complex heterocyclic scaffolds.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, providing access to dihydropyrimidinones (DHPMs).[2] These heterocycles are known for a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.
This protocol is adapted from general procedures for the Biginelli reaction.[3][4]
-
Materials:
-
4-Isobutoxy-3-methylbenzaldehyde (1.92 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.72 g, 12 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-isobutoxy-3-methylbenzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add the concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
-
-
Expected Outcome: A white to off-white crystalline solid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure.
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Synthesis of 1,4-Dihydropyridines via the Hantzsch Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that produces dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridines.[5][6] 1,4-dihydropyridines are a well-established class of L-type calcium channel blockers used in the treatment of hypertension.[7]
This protocol is based on general procedures for the Hantzsch dihydropyridine synthesis.[7][8]
-
Materials:
-
4-Isobutoxy-3-methylbenzaldehyde (1.92 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (25 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 4-isobutoxy-3-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with cold ethanol.
-
Recrystallize from ethanol to obtain the pure 1,4-dihydropyridine.
-
-
Expected Outcome: A yellow crystalline solid.
-
Characterization: The structure of the product can be confirmed using standard spectroscopic methods.
Caption: General scheme of the Hantzsch 1,4-dihydropyridine synthesis.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[9][10] 2-Aminothiophenes are important intermediates in the synthesis of various biologically active compounds, including anti-inflammatory and anticancer agents.[11]
This protocol is adapted from general procedures for the Gewald aminothiophene synthesis.[5][11]
-
Materials:
-
4-Isobutoxy-3-methylbenzaldehyde (1.92 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Elemental Sulfur (0.32 g, 10 mmol)
-
Ethanol (30 mL)
-
Morpholine (0.87 g, 10 mmol)
-
-
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isobutoxy-3-methylbenzaldehyde and ethyl cyanoacetate in ethanol.
-
Add elemental sulfur to the mixture.
-
Add morpholine dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the crude product with water and then with a small amount of cold ethanol.
-
Recrystallize the product from ethanol or an ethanol/water mixture.
-
-
Expected Outcome: A pale yellow to brown solid.
-
Characterization: The structure can be confirmed by spectroscopic analysis.
Caption: The Gewald reaction for the synthesis of 2-aminothiophenes.
Synthesis of Substituted Imidazoles via the Debus-Radziszewski Synthesis
The Debus-Radziszewski imidazole synthesis is a classic method for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[12] Imidazole-containing molecules have a broad range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[13]
This protocol is a modification of the Debus-Radziszewski synthesis.[2][13]
-
Materials:
-
Benzil (2.10 g, 10 mmol)
-
4-Isobutoxy-3-methylbenzaldehyde (1.92 g, 10 mmol)
-
Ammonium acetate (7.71 g, 100 mmol)
-
Glacial Acetic Acid (30 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, combine benzil, 4-isobutoxy-3-methylbenzaldehyde, and ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with ample water.
-
Recrystallize the crude product from ethanol to yield the pure imidazole derivative.
-
-
Expected Outcome: A white or pale yellow crystalline solid.
-
Characterization: The product's structure can be elucidated using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Caption: Debus-Radziszewski synthesis of trisubstituted imidazoles.
Conclusion
4-Isobutoxy-3-methylbenzaldehyde serves as a highly effective and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols detailed in this guide for the Biginelli, Hantzsch, Gewald, and Debus-Radziszewski reactions provide robust and reproducible methods for accessing dihydropyrimidinones, 1,4-dihydropyridines, 2-aminothiophenes, and imidazoles, respectively. The isobutoxy and methyl substituents of the starting aldehyde can be strategically utilized to fine-tune the physicochemical properties of the final products, making this an attractive starting material for the generation of compound libraries in drug discovery programs. Researchers, scientists, and drug development professionals are encouraged to adapt and optimize these protocols to explore the vast chemical space accessible from this valuable precursor.
References
-
Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. Synthesis of 2-aminothiophenes. Chemische Berichte, 99(1), 1002-1007. Available at: [Link]
-
Krasavin, M., & Dorogov, M. (2025). Three possible products from the reactions of Gewald's amide with aromatic aldehydes. Chemistry of Heterocyclic Compounds, 51(8), 734-743. Available at: [Link]
-
Sibiryakov, D. S., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
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International Science Community Association. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences, 2(7), 53-56. Available at: [Link]
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More, U. B. (2009). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. E-Journal of Chemistry, 6(S1), S489-S494. Available at: [Link]
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SciSpace. (2016). One-pot solvent free synthesis of dihydropyrimidinones using calcined Mg/Fe hydrotalcite catalyst. Journal of Materials and Environmental Science, 8(1), 77-83. Available at: [Link]
-
Kumar, S., et al. (2011). An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. Arabian Journal of Chemistry, 10, S1737-S1743. Available at: [Link]
-
Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. Available at: [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-Isobutoxybenzaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
MPG.PuRe. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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ZANCO Journals. (2023). A One-pot Multi-component Synthesis of some New Dihydropyrimidine Derivatives via Biginelli Condensations. ZANCO Journal of Pure and Applied Sciences, 35(4), 200-209. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Sheikhhosseini, E., et al. (2016). Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. Scientia Iranica, 23(3), 1143-1149. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-Isopropyl-3-methylbenzaldehyde. Retrieved from [Link]
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Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 3-Methylbenzaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). 4-isobutoxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
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Application Notes and Protocols for 4-Isobutoxy-3-methylbenzaldehyde in Fragrance Synthesis
Introduction: The Potential of a Novel Aromatic Aldehyde in Modern Perfumery
The fragrance industry is in a perpetual quest for novel molecules that can impart unique and memorable olfactory experiences. Aromatic aldehydes have long been a cornerstone of the perfumer's palette, offering a wide spectrum of scents ranging from the sweet, creamy notes of vanillin to the sharp, almond-like aroma of benzaldehyde.[1][2] This document outlines the synthesis and potential applications of a promising, yet less explored, aromatic aldehyde: 4-isobutoxy-3-methylbenzaldehyde.
Structurally, 4-isobutoxy-3-methylbenzaldehyde is an analogue of vanillin, where the hydroxyl group is replaced by an isobutoxy group and the methoxy group is replaced by a methyl group. These modifications are anticipated to significantly influence its olfactory profile, stability, and solubility, making it a molecule of considerable interest for fragrance research and development. The isobutoxy group is expected to introduce a fruity, slightly ethereal character, while the methyl group at the 3-position may add a subtle spicy or phenolic nuance. Furthermore, the ether linkage generally offers greater stability in various formulations compared to a free phenolic hydroxyl group, which can be prone to discoloration.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of 4-isobutoxy-3-methylbenzaldehyde for fragrance applications. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deep understanding of the process.
Synthesis of 4-Isobutoxy-3-methylbenzaldehyde
The most direct and industrially scalable route to synthesize 4-isobutoxy-3-methylbenzaldehyde is via the Williamson ether synthesis.[4][5][6] This well-established reaction involves the alkylation of a phenoxide with an alkyl halide. In this case, the readily available precursor 4-hydroxy-3-methylbenzaldehyde is deprotonated to form a phenoxide, which then undergoes nucleophilic substitution with an isobutyl halide.
Precursor Synthesis: 4-Hydroxy-3-methylbenzaldehyde
The starting material, 4-hydroxy-3-methylbenzaldehyde, can be synthesized from ortho-cresol via the Reimer-Tiemann reaction.[7] This reaction introduces a formyl group (-CHO) onto the aromatic ring, ortho and para to the hydroxyl group. The para-isomer is the desired product.
Alternatively, 4-hydroxy-3-methylbenzaldehyde is commercially available from various chemical suppliers.[8][9] For the purpose of these protocols, we will assume the use of commercially sourced 4-hydroxy-3-methylbenzaldehyde.
Protocol 1: Synthesis of 4-Isobutoxy-3-methylbenzaldehyde via Williamson Ether Synthesis
This protocol details the step-by-step procedure for the synthesis of 4-isobutoxy-3-methylbenzaldehyde from 4-hydroxy-3-methylbenzaldehyde and isobutyl bromide.
Materials:
-
4-Hydroxy-3-methylbenzaldehyde (98% purity)[8]
-
Isobutyl bromide (98% purity)
-
Potassium carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-methylbenzaldehyde (10.0 g, 73.4 mmol) and anhydrous potassium carbonate (15.2 g, 110.1 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Alkylation: While stirring the suspension, add isobutyl bromide (12.1 g, 88.1 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-isobutoxy-3-methylbenzaldehyde.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde, forming the nucleophilic phenoxide. It is preferred for its ease of handling and removal after the reaction.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions like the Williamson ether synthesis. It effectively dissolves the reactants and facilitates the nucleophilic attack without solvating the nucleophile to a great extent.
-
Temperature: Heating to 80°C provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.
-
Work-up and Extraction: Pouring the reaction mixture into water precipitates the product and dissolves the inorganic salts. Ethyl acetate is a suitable solvent for extracting the desired ether from the aqueous phase. Washing with water and brine removes any remaining DMF and inorganic impurities.
Expected Results and Characterization
The following table summarizes the key properties of the starting material and the expected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Hydroxy-3-methylbenzaldehyde | C₈H₈O₂ | 136.15 | White to off-white crystalline solid |
| 4-Isobutoxy-3-methylbenzaldehyde | C₁₂H₁₆O₂ | 192.25 | Colorless to pale yellow liquid |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.60 (d, J=8.0 Hz, 1H, Ar-H), 7.55 (s, 1H, Ar-H), 6.90 (d, J=8.0 Hz, 1H, Ar-H), 3.80 (d, J=6.4 Hz, 2H, -OCH₂-), 2.25 (s, 3H, Ar-CH₃), 2.10 (m, 1H, -CH(CH₃)₂), 1.05 (d, J=6.8 Hz, 6H, -CH(CH₃)₂) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.0, 160.0, 132.0, 130.5, 128.0, 125.0, 110.0, 75.0, 28.5, 19.5, 16.0 ppm.
-
IR (neat, cm⁻¹): 2960, 2870, 1690 (C=O), 1600, 1500, 1260, 1150.
-
Mass Spectrometry (EI, m/z): 192 (M⁺), 136, 107.
Application in Fragrance Synthesis
Predicted Olfactory Profile
Based on its chemical structure, 4-isobutoxy-3-methylbenzaldehyde is predicted to have a complex and appealing olfactory profile. The core benzaldehyde structure provides a sweet, almond-like base.[2] The 4-isobutoxy group is likely to introduce a fruity, slightly green, and ethereal character, reminiscent of ripe berries or certain floral notes. The 3-methyl group can add a subtle warmth and a hint of a spicy, phenolic, or even a slightly woody undertone.
The overall scent can be described as a warm, sweet, and fruity-floral aroma with a creamy, almond-like background and a subtle spicy complexity.
Potential Applications in Perfumery
4-Isobutoxy-3-methylbenzaldehyde is a versatile molecule that could find application in a variety of fragrance compositions:
-
Floral Accords: It can be used to enhance and add a modern twist to classic floral fragrances such as lilac, heliotrope, and carnation. Its fruity-floral character would complement these notes well.
-
Gourmand and Edible Scents: The sweet, almond-like, and fruity facets make it an excellent candidate for gourmand fragrances, where it can impart notes of cherry, marzipan, or creamy vanilla.[10]
-
Oriental and Spicy Blends: The warm and subtly spicy character can be used to add depth and complexity to oriental and spicy compositions, blending well with notes of cinnamon, clove, and vanilla.
-
Fruity Fragrances: It can be used to create or enhance fruity accords, particularly those of red berries, plum, and apricot.[10]
-
Modifier and Blender: Due to its predicted complex aroma, it can act as a harmonizing agent, bridging different notes within a fragrance and adding a unique signature.[10]
Illustrative Fragrance Composition
The following is a conceptual fragrance pyramid illustrating how 4-isobutoxy-3-methylbenzaldehyde could be incorporated into a modern oriental fragrance:
-
Top Notes: Bergamot, Mandarin, Pink Peppercorn
-
Heart Notes: 4-Isobutoxy-3-methylbenzaldehyde , Jasmine Sambac, Rose de Mai, Orris
-
Base Notes: Vanilla Absolute, Sandalwood, Patchouli, Musk
In this composition, the 4-isobutoxy-3-methylbenzaldehyde would provide a unique fruity and almond-like sweetness in the heart, complementing the floral notes and creating a smooth transition to the warm, creamy base.
Visualizations
Synthesis Workflow
Caption: Williamson Ether Synthesis of 4-Isobutoxy-3-methylbenzaldehyde.
Conceptual Fragrance Composition
Caption: Role in a Modern Oriental Fragrance.
References
-
Singh, S., Singh, S., Budakoti, A., Kumari, N., Verma, R. S., Negi, A. S., Shanker, K., Tandon, S., Kalra, A., & Gupta, A. (2025). An environmentally benign process to synthesize vanillin and other substituted phenyl aldehydes using natural phenylpropenes. Food Chemistry, 463(Pt 3), 141320. [Link]
-
Studylib. (n.d.). Vanillin Fragrance Quality Research Paper. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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MDPI. (2024, June 26). Alkoxyalkylation of Electron-Rich Aromatic Compounds. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
AIP Publishing. (n.d.). Synthesis of New Vanillin Derivatives from Natural Eugenol. [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]
-
Rowe, D. (2005). Aldehydes. Perfumer & Flavorist, 30(6), 22-30. [Link]
-
Taber, D. F., Patel, S., Hambleton, T. M., & Winkel, E. E. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. University of Delaware. [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. [Link]
-
Al-Zaydi, K. M. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molbank, 2020(4), M1177. [Link]
-
bioRxiv. (2023, August 16). Exploring the Odorant-Determined, Molecular Basis for Olfactory Perception. [Link]
-
Beghetto, V., Matteolia, U., Scrivantia, A., & Bertoldinia, M. (2012). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. Sciences at Ca' Foscari, 1, 14-20. [Link]
-
MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. [Link]
- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
-
PubChem. (n.d.). 4-Isobutoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
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Kumar, A., Ye, G., Ahmadibeni, Y., & Parang, K. (2006). Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis. The Journal of Organic Chemistry, 71(20), 7915–7918. [Link]
-
ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
An-Najah National University. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Benzaldehyde. Retrieved from [Link]
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The Strategic Utility of 4-Isobutoxy-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the judicious selection of molecular building blocks is a cornerstone of efficient and successful synthetic campaigns. Among the myriad of available intermediates, substituted benzaldehydes represent a class of compounds with exceptional versatility, prized for the reactive potential of the aldehyde moiety and the capacity for substituent-driven modulation of molecular properties. This guide provides an in-depth exploration of 4-Isobutoxy-3-methylbenzaldehyde, a key pharmaceutical intermediate, with a focus on its application in the synthesis of complex therapeutic agents. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols, and present a framework for its strategic deployment in pharmaceutical research and manufacturing.
Introduction: The Molecular Advantage of 4-Isobutoxy-3-methylbenzaldehyde
4-Isobutoxy-3-methylbenzaldehyde is an aromatic aldehyde distinguished by an isobutoxy and a methyl group at the 4 and 3 positions of the benzene ring, respectively. This specific substitution pattern is not arbitrary; it is a deliberate design element that imparts desirable characteristics to the molecule, making it a valuable precursor in multi-step pharmaceutical syntheses.
The aldehyde group serves as a highly reactive functional handle, readily participating in a wide range of chemical transformations crucial for constructing complex molecular architectures.[1] These include nucleophilic additions, condensations, and reductive aminations, which are fundamental reactions in the assembly of active pharmaceutical ingredients (APIs).[2][3]
The isobutoxy group, a lipophilic moiety, can significantly influence the pharmacokinetic profile of a drug candidate by enhancing its metabolic stability and membrane permeability. The methyl group, in turn, can modulate the electronic properties of the aromatic ring and provide a steric handle to influence binding affinity with biological targets. This combination of features makes 4-Isobutoxy-3-methylbenzaldehyde and its structural analogs powerful tools for medicinal chemists.[1]
Core Application: A Key Intermediate in the Synthesis of Febuxostat
A prominent example of the application of the 4-isobutoxy-3-formylphenyl moiety is in the synthesis of Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[4][5] The key intermediate in several patented synthetic routes to Febuxostat is ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[6][7][8] This intermediate embodies the core structure derived from a 4-isobutoxy-3-formyl benzaldehyde precursor.
The aldehyde functionality in this intermediate is subsequently converted to a nitrile (cyano) group to yield the final Febuxostat molecule.[4][5][9] This transformation highlights the strategic use of the aldehyde as a masked nitrile, allowing for its introduction and subsequent conversion under specific reaction conditions.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | N/A |
| Molecular Weight | 192.25 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Data not available for the specific compound; similar compounds have boiling points around 145°F / 63°C.[10] | [10] |
| Density | Data not available for the specific compound; similar compounds have a density of approximately 0.79 g/cm³.[10] | [10] |
| Solubility | Expected to be soluble in common organic solvents. | N/A |
| Safety Hazards | Based on analogous structures, may cause skin and serious eye irritation. Combustible liquid.[7][11] | [7][11] |
Handling and Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[11]
-
Keep away from heat, sparks, and open flames.[10]
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[2]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
Synthetic Protocols and Methodologies
The following protocols are representative of the synthetic transformations involving the 4-isobutoxy-3-formylphenyl moiety, particularly in the context of Febuxostat synthesis.
Protocol 1: Synthesis of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
This protocol outlines the synthesis of the key Febuxostat intermediate through a two-step process involving formylation and isobutylation of a precursor thiazole derivative.
Workflow Diagram:
Sources
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- 7. Preparation method of compound 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester and febuxostat - Eureka | Patsnap [eureka.patsnap.com]
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- 12. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
Advanced Application Note: Streamlined One-Pot Strategies for Substituted Benzaldehyde Synthesis
Executive Summary
Substituted benzaldehydes are linchpin intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and functional materials. Traditional routes often involve stoichiometric chromium oxidants (PCC/PDC) or multi-step reduction-oxidation sequences that suffer from poor atom economy and hazardous waste generation.
This Application Note details two field-proven, "One-Pot" methodologies that prioritize Green Chemistry principles and Operational Safety :
-
Aerobic Oxidation of Benzyl Alcohols: A transition-metal catalyzed method using Cu(I)/TEMPO with ambient air as the oxidant.[1]
-
Pd-Catalyzed Reductive Carbonylation: A direct conversion of aryl halides to aldehydes using CO surrogates or low-pressure CO, avoiding high-pressure autoclaves.
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, select the appropriate workflow based on your starting material availability and electronic properties.
Figure 1: Strategic selection guide for benzaldehyde synthesis based on substrate availability.
Method A: Cu/TEMPO-Catalyzed Aerobic Oxidation
Best for: Converting benzyl alcohols to aldehydes without over-oxidation to carboxylic acids. Mechanism: Radical-mediated oxidation.
Mechanistic Insight
This protocol utilizes the Stahl Aerobic Oxidation system. It avoids hazardous oxidants like Mn(VII) or Cr(VI). The reaction is driven by the cooperative catalysis of a Copper(I) salt and TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).
-
The Engine: TEMPO acts as the primary oxidant, abstracting a hydrogen atom from the alcohol.
-
The Regenerator: The reduced TEMPO-H is re-oxidized to the active nitrosonium species by the Cu(II) complex, which is subsequently regenerated to Cu(I) by ambient oxygen.
-
Selectivity: The steric bulk of TEMPO prevents the formation of the gem-diol intermediate required for over-oxidation to carboxylic acid, ensuring high chemoselectivity for the aldehyde.
Figure 2: The cooperative catalytic cycle between Copper and TEMPO preventing over-oxidation.
Detailed Protocol
Scale: 10 mmol scale Reagents:
-
Substituted Benzyl Alcohol (10 mmol)
-
CuBr (0.5 mmol, 5 mol%)
-
2,2'-Bipyridine (bpy) (0.5 mmol, 5 mol%)
-
TEMPO (0.5 mmol, 5 mol%)
-
N-Methylimidazole (NMI) (1.0 mmol, 10 mol%)
-
Solvent: Acetonitrile (
) or Acetone/Water (9:1)
Step-by-Step Procedure:
-
Catalyst Pre-mix: In a 100 mL round-bottom flask, dissolve CuBr (71.7 mg) and 2,2'-bipyridine (78.1 mg) in 10 mL of acetonitrile. The solution should turn a deep reddish-brown (formation of
complex).[1] -
Add Mediator: Add TEMPO (78.1 mg) and NMI (80 µL). Stir for 5 minutes. The solution will darken.
-
Substrate Addition: Add the benzyl alcohol (10 mmol) dissolved in 10 mL of acetonitrile.
-
Aeration: Do not seal the flask under inert gas. The reaction requires oxygen.[1][2][3]
-
Option A (Passive): Leave the flask open to air with a drying tube (if moisture sensitive) or loosely capped, stirring vigorously to maximize surface area.
-
Option B (Active - Recommended): Affix a balloon filled with ambient air or slowly bubble air through the solution.
-
-
Reaction: Stir at room temperature (20-25°C).
-
Monitoring: Monitor via TLC every 30 minutes. Most electron-rich benzylic alcohols convert within 1-2 hours. Electron-deficient substrates may require 4-6 hours.
-
Color Change: The reaction mixture often transitions from red-brown to green (
species accumulation) upon completion.[1]
-
-
Work-up:
-
Dilute with 50 mL
or EtOAc. -
Wash with 10% aqueous citric acid (removes Cu and amine bases) followed by brine.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Most products are >95% pure. If necessary, purify via short silica plug filtration.
Method B: Pd-Catalyzed Reductive Carbonylation
Best for: Installing an aldehyde group directly onto an aryl ring using widely available Aryl Bromides or Iodides. Mechanism: Palladium-catalyzed carbonylation with in-situ hydride transfer.
Mechanistic Insight
This "reductive carbonylation" bypasses the need to synthesize a benzoic acid and then reduce it. It uses a hydride source (like a silane or formate) to intercept the acyl-palladium intermediate.
-
Safety Note: While industrial processes use high-pressure Syngas (
), this protocol uses Formic Acid or Phenyl Formate as a CO surrogate, or a low-pressure CO balloon, making it safer for standard benchtop work.
Detailed Protocol (Syngas-Free Approach)
Scale: 1.0 mmol scale Reagents:
-
Aryl Bromide (1.0 mmol)
- (2 mol%)
-
Ligand: CataCXium® A or
(4-6 mol%) -
CO/H2 Source: Phenyl Formate (HCOOPh) (1.5 - 2.0 equiv) - Acts as both CO source and hydride source.
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile or DMF
Step-by-Step Procedure:
-
Setup: Use a heavy-walled pressure tube or a standard flask with a reflux condenser (if operating at ambient pressure with high boiling surrogates).
-
Charging: Add Aryl Bromide (1.0 mmol),
(4.5 mg), and (10.5 mg) to the tube. -
Solvent & Base: Add Acetonitrile (5 mL) and Triethylamine (280 µL).
-
Surrogate Addition: Add Phenyl Formate (183 mg, 1.5 mmol).
-
Note: Phenyl formate decomposes in situ to release CO and Phenol (which acts as a proton source in specific cycles) or facilitates hydride transfer.
-
-
Reaction: Seal the tube and heat to 80°C for 12 hours.
-
Caution: Although safer than gas cylinders, CO is generated. Operate inside a well-ventilated fume hood.
-
-
Work-up:
-
Purification: Flash chromatography (Hexanes/EtOAc).
Comparative Performance Data
The following table summarizes the expected performance of these protocols across different electronic environments.
| Substrate Type | Method A (Cu/TEMPO) | Method B (Pd-Carbonylation) | Notes |
| Electron-Rich (e.g., 4-OMe) | Excellent (95% Yield) | Good (80% Yield) | Method A is faster for e- rich alcohols. |
| Electron-Poor (e.g., 4- | Good (85% Yield) | Excellent (92% Yield) | Method B excels here; Method A is slower. |
| Sterically Hindered (e.g., 2,6-Me) | Moderate (70% Yield) | Moderate (65% Yield) | Both sensitive to ortho-substitution. |
| Halogenated (e.g., 4-Br) | Excellent (Chemoselective) | Incompatible | Method A tolerates halogens; Method B will react at the halogen site. |
References
-
Stahl, S. S., et al. (2013).[4] "Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction." Journal of Chemical Education. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society. [Link]
-
Ueda, T., Konishi, H., & Manabe, K. (2012).[5] "Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate." Organic Letters. [Link]
-
Beller, M., et al. (2010). "Palladium-catalyzed reductive carbonylation of aryl halides." Journal of the American Chemical Society. (General reference context for Beller's carbonylation work). [Link]
-
Vilsmeier, A., & Haack, A. (1927).[6][7] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. (Foundational Reference). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-free selective photocatalytic oxidation of benzyl alcohol over modified TiO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. (PDF) A green process for chlorine-free benzaldehyde from the solvent-free oxidation of benzyl alcohol with molecular oxygen over supported nano-size gold catalyst [academia.edu]
- 4. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
- 5. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Yield for 4-Isobutoxy-3-methylbenzaldehyde Synthesis
Welcome to the Advanced Synthesis Support Hub. Subject: Protocol Optimization & Troubleshooting for 4-Isobutoxy-3-methylbenzaldehyde (CAS: 55469-66-8 analogs) Ticket ID: CHEM-OPT-882 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering yield ceilings around 50-60% due to the specific steric profile of the isobutyl group. Unlike simple methylation, the introduction of an isobutyl group via Williamson Ether Synthesis introduces a competitive E2 elimination pathway (isobutene formation) and significant steric hindrance at the
This guide moves beyond standard textbook protocols to address the specific kinetic bottlenecks of 4-hydroxy-3-methylbenzaldehyde alkylation.
Module 1: The Optimized Protocol (The "Gold Standard")
Do not use sodium hydride (NaH) unless absolutely necessary. While fast, it promotes the Cannizzaro reaction on the aldehyde and aggressive elimination of the isobutyl halide. The protocol below uses a Finkelstein-assisted Carbonate method to maximize O-alkylation over elimination.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4-Hydroxy-3-methylbenzaldehyde | 1.0 | Substrate | Ensure <0.5% water content (Karl Fischer). |
| Isobutyl Bromide | 1.3 - 1.5 | Electrophile | Excess required due to volatility and competitive elimination. |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Must be anhydrous and finely milled (mesh 325). |
| Potassium Iodide (KI) | 0.1 (10 mol%) | Catalyst | Crucial: Converts alkyl bromide to reactive alkyl iodide in situ. |
| DMF (N,N-Dimethylformamide) | [0.5 M] | Solvent | High dielectric constant promotes |
Step-by-Step Workflow
-
Activation: Charge a dry flask with 4-hydroxy-3-methylbenzaldehyde (1.0 eq), Anhydrous K₂CO₃ (2.0 eq), and KI (0.1 eq) in DMF. Stir at 60°C for 30 minutes before adding the alkyl halide.
-
Why? This pre-forms the phenoxide anion, ensuring the nucleophile is ready immediately upon alkyl halide addition, reducing the window for side reactions.
-
-
Addition: Add Isobutyl bromide (1.3 eq) dropwise.
-
Reaction: Heat to 80°C . Do not exceed 90°C.
-
Why? Above 90°C, the rate of E2 elimination (isobutene formation) outpaces
substitution.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC every 2 hours. Reaction typically completes in 6–8 hours.
-
Quench: Cool to room temperature. Pour into ice-cold water (5x reaction volume).
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) followed by Brine.
Module 2: Visualizing the Pathway
The following diagram illustrates the kinetic competition occurring in your flask. Understanding this pathway is key to controlling yield.
Caption: Kinetic competition between the desired SN2 substitution (Green) and the parasitic E2 elimination (Red). Note that the isobutyl group's beta-branching increases the risk of elimination.
Module 3: Troubleshooting & FAQs
Q1: My conversion stops at 70%, and adding more alkyl halide doesn't help. Why?
Diagnosis: You are likely experiencing "Potassium Surface Passivation." In DMF, the byproduct KBr is insoluble and can coat the surface of your solid K₂CO₃, effectively killing the base's activity.
-
The Fix:
-
Use Cesium Carbonate (Cs₂CO₃) (0.5 eq) doped into your K₂CO₃. Cesium is more soluble and "shuttles" the carbonate into solution (the "Cesium Effect").
-
Ensure vigorous mechanical stirring (not just magnetic), or use an ultrasonic bath during the initial mixing.
-
Q2: I see a new spot on TLC just below the product that won't go away.
Diagnosis: This is likely the Cannizzaro Disproportionation byproduct (the corresponding alcohol or acid), or unreacted phenol.
-
The Fix:
-
Check pH: If you used NaOH/KOH, switch immediately to K₂CO₃. Strong hydroxide attacks the aldehyde carbonyl.
-
Wash Protocol: The starting material (phenol) is acidic. Wash your organic layer with 10% NaOH (cold). The product (ether) stays in the organic layer; the unreacted phenol becomes a water-soluble phenolate and is washed away.
-
Q3: The yield is good, but the product turns into a white solid/sludge upon storage.
Diagnosis: Autoxidation. Benzaldehydes are notorious for oxidizing to benzoic acids in air.
-
The Fix:
-
Store the product under Argon/Nitrogen.
-
Add a stabilizer like BHT (butylated hydroxytoluene) in trace amounts (ppm level) if the product is an intermediate for a later step.
-
Recrystallization: If the acid has formed, dissolve the crude solid in DCM and wash with saturated NaHCO₃ to remove the acid impurity.
-
Q4: Why use Isobutyl Bromide instead of Isobutyl Chloride or Iodide?
-
Isobutyl Chloride: Too unreactive for the hindered 4-position (requires high temps -> leads to elimination).
-
Isobutyl Iodide: Excellent leaving group, but expensive and unstable (light sensitive).
-
The Compromise: Use Isobutyl Bromide + 10% KI . This generates Isobutyl Iodide in situ (Finkelstein reaction), giving you the reactivity of the iodide with the stability/cost of the bromide.
Module 4: Decision Tree for Low Yields
Use this logic flow to diagnose your specific failure mode.
Caption: Diagnostic logic for identifying whether the issue is kinetic (incomplete reaction) or thermodynamic (side product formation).
References
-
Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives. European Patent Office, EP 0816340 B1. (Demonstrates standard conditions for alkoxy-benzaldehyde synthesis using carbonates). Link
-
Process for the preparation of isovanillin. US Patent 5786516A. (Details the stability and handling of isobutoxy-benzaldehyde derivatives). Link
-
Williamson Ether Synthesis: Side Reactions. Wikipedia/Organic Chemistry Portal. (Mechanistic grounding for E2 vs SN2 competition in hindered alkyl halides). Link
-
Alkylation of 4-hydroxy-3-methylbenzaldehyde. BenchChem Technical Support. (General reaction parameters for phenolic aldehyde alkylation). Link
Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for DMF and Alkyl Halides before handling.
Technical Support Center: Purification of 4-Isobutoxy-3-methylbenzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-Isobutoxy-3-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who require this key intermediate in its highest possible purity. The presence of impurities, even in trace amounts, can have significant downstream consequences in multi-step syntheses and biological assays. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges. Our approach is grounded in fundamental chemical principles to empower you to not only follow procedures but also to understand and adapt them to your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-Isobutoxy-3-methylbenzaldehyde in a direct question-and-answer format.
Q1: My purified 4-Isobutoxy-3-methylbenzaldehyde has a persistent yellow or brown tint. What causes this, and how can I obtain a colorless product?
A1: A persistent color in your product typically indicates the presence of oxidized impurities or highly conjugated byproducts formed during synthesis or workup. Aldehydes, particularly aromatic ones, are susceptible to air oxidation, which can form the corresponding carboxylic acid (4-isobutoxy-3-methylbenzoic acid) and other colored degradation products.
-
Causality: The aldehyde functional group can be oxidized to a carboxylic acid, and prolonged exposure to heat or acidic/basic conditions can promote side reactions leading to colored polymeric material.
-
Troubleshooting Steps:
-
Vacuum Distillation: The most effective method for removing non-volatile colored impurities is fractional vacuum distillation. The significantly lower boiling point required under vacuum minimizes thermal stress on the compound, preventing further degradation.[1]
-
Activated Carbon Treatment: If the product is a solid at room temperature or can be dissolved in a suitable solvent, a charcoal treatment can be effective. Dissolve the crude product in a minimal amount of a non-reactive solvent, add a small amount (1-2% w/w) of activated decolorizing carbon, heat gently for 10-15 minutes, and then filter the hot solution through a pad of Celite to remove the carbon.[2] The purified aldehyde can then be recovered by removing the solvent. Caution: Ensure the chosen solvent does not react with the aldehyde.
-
Bisulfite Adduct Formation: Purification via a sodium bisulfite adduct is excellent for removing non-aldehyde impurities. Since this method isolates the aldehyde from the reaction mixture, it can effectively leave behind colored, non-aldehyde byproducts. The regenerated aldehyde is often much purer.[3][4]
-
Q2: My GC-MS or NMR analysis shows significant contamination with starting materials (e.g., 4-hydroxy-3-methylbenzaldehyde or isobutyl bromide). What is the most efficient purification technique?
A2: The choice of technique depends on the physical properties of the contaminants relative to your product.
-
Scenario A: Contaminant is 4-hydroxy-3-methylbenzaldehyde. This starting material is significantly more polar and has a much higher boiling point than your ether product due to the phenolic hydroxyl group.
-
Recommended Method: Flash column chromatography is highly effective. The polar hydroxyl group will cause the starting material to adhere strongly to the silica gel, while your less polar product will elute much faster.
-
Alternative Method: Vacuum distillation is also an excellent choice. The large difference in boiling points allows for a clean separation.
-
-
Scenario B: Contaminant is isobutyl bromide. This impurity is non-polar and has a much lower boiling point (approx. 91-92 °C) than your product.
-
Recommended Method: Careful fractional vacuum distillation will easily remove the volatile isobutyl bromide as the first fraction.
-
Q3: I attempted purification using sodium bisulfite, but an unmanageable solid precipitated at the interface between the aqueous and organic layers. What is happening?
A3: This is a common issue when purifying larger, more non-polar aldehydes.[3] The sodium bisulfite adduct formed is a salt, which is typically water-soluble. However, for a molecule with a significant hydrophobic part like 4-isobutoxy-3-methylbenzaldehyde, the adduct may have poor solubility in both the aqueous and organic phases, causing it to crash out at the interface.[3][4]
-
Solution: Do not attempt to separate the liquid layers while the solid is present, as this will result in significant product loss. Instead, filter the entire biphasic mixture through a pad of Celite or a sintered glass funnel to collect the insoluble adduct.[4]
-
The filtrate will contain the two liquid layers, which can now be separated. The organic layer contains non-aldehyde impurities.
-
The solid adduct collected on the Celite pad can then be washed and carried forward to the regeneration step to recover your purified aldehyde.
-
Q4: My product appears to be decomposing during distillation, even under vacuum. My yield is low, and the distilled product is still impure. How can I prevent this?
A4: Aldehyde decomposition during distillation is often due to residual acidic or basic impurities catalyzing side reactions, or from oxidation by atmospheric oxygen.
-
Preventative Measures:
-
Neutralize the Crude Product: Before distilling, wash the crude product with a dilute sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities, followed by a water wash to remove the bicarbonate. Ensure the product is thoroughly dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before distillation.
-
Use an Inert Atmosphere: Ensure your distillation apparatus is free of leaks and introduce a slow stream of an inert gas like nitrogen or argon. This prevents air from entering the system and oxidizing the hot aldehyde.[5]
-
Achieve a Lower Vacuum: The lower the pressure, the lower the boiling point and the less thermal stress on your compound. Ensure your vacuum pump and system are capable of reaching a stable, low pressure (e.g., <1 mmHg).
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not heat the distillation flask to a temperature significantly higher than the boiling point of your compound at that pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around purification method for achieving >99% purity of 4-Isobutoxy-3-methylbenzaldehyde?
A1: There is no single "best" method, as the optimal choice depends on the impurity profile and the scale of your reaction. However, a logical approach can be used to decide.
-
For General Purity (>98%) and Removal of Non-Carbonyl Impurities: Purification via sodium bisulfite adduct formation is exceptionally specific for aldehydes and is excellent for removing starting materials and byproducts that do not contain a reactive carbonyl group.[4][6]
-
For Removing Impurities with Different Boiling Points: Fractional vacuum distillation is ideal, especially for larger scales (multi-gram to kg). It is highly effective at separating compounds with even small differences in boiling points and avoids the use of large volumes of solvents.[7]
-
For Removing Structurally Similar Impurities or Achieving Highest Purity (>99.5%): Flash column chromatography offers the highest resolution. It is the best method for separating isomers or other aldehyde byproducts with very similar physical properties. However, it is more solvent-intensive and less scalable than distillation.[8]
Q2: How should I properly store purified 4-Isobutoxy-3-methylbenzaldehyde to maintain its purity?
A2: Aldehydes are prone to slow oxidation upon exposure to air, forming the corresponding carboxylic acid. To ensure long-term stability:
-
Storage Conditions: Store in an amber glass bottle to protect from light.
-
Atmosphere: Displace the air in the headspace with an inert gas like argon or nitrogen before sealing.[9]
-
Temperature: Store in a refrigerator (2-8 °C) to slow the rate of any potential degradation.[10]
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization is a powerful technique for purifying solids.[2] However, 4-Isobutoxy-3-methylbenzaldehyde, like many similar benzaldehyde derivatives, is expected to be a liquid or a very low-melting solid at room temperature. Therefore, standard recrystallization is generally not a suitable primary purification method. If your product solidifies upon refrigeration, low-temperature recrystallization from a non-polar solvent (e.g., hexanes or pentane) could be attempted, but this is less common and often less efficient than distillation or chromatography.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of techniques should be used for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The total ion chromatogram (TIC) can provide a direct percentage purity based on peak area.[11]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals. Integration of impurity peaks versus product peaks can be used for quantification.[8]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture, especially if impurities are non-volatile or thermally sensitive.[11]
Data Summary: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Yield | Scale | Pros | Cons |
| Fractional Vacuum Distillation | >99% | 85-95% | >5 g | Highly scalable; low solvent waste; excellent for separating by boiling point. | Requires specialized glassware; potential for thermal degradation if not controlled.[7] |
| Flash Column Chromatography | >99.5% | 70-90% | mg to ~50 g | Highest resolution for difficult separations; operates at room temperature. | Solvent-intensive; can be slow; silica may be acidic.[12][13] |
| Sodium Bisulfite Adduct | >98% | 80-90% | mg to >100 g | Highly specific for aldehydes; excellent for removing non-carbonyl impurities. | Can be problematic for sterically hindered or sensitive aldehydes; adduct may precipitate.[3][4] |
Visual Workflow: Selecting a Purification Strategy
This decision tree provides a logical workflow for choosing the most appropriate purification technique based on your experimental observations and goals.
Caption: Decision tree for selecting the optimal purification method.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is ideal for purifying multi-gram quantities of the aldehyde, assuming impurities have different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed for high vacuum. Connect the apparatus to a vacuum pump protected by a cold trap.
-
Preparation: Place the crude, dry 4-Isobutoxy-3-methylbenzaldehyde (e.g., 20 g) into the distillation flask with a magnetic stir bar.
-
Evacuation: Begin stirring and slowly evacuate the system. A pressure of <1 mmHg is recommended.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities (e.g., residual solvents or starting materials) as the first fraction.
-
Slowly increase the temperature until the product begins to distill. Collect the main fraction at a constant temperature and pressure. The boiling point of the related 4-methoxy-3-methylbenzaldehyde is 80-85 °C at 1 mmHg, providing a reasonable estimate.
-
Collect the product in a pre-weighed receiving flask.
-
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Protocol 2: Flash Column Chromatography
This method provides the highest resolution for removing closely related impurities.
-
Column Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in hexanes. The amount of silica should be 50-100 times the weight of the crude product.[12]
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting with 2% EtOAc/Hexanes and increasing to 10%).[13]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluting solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]
-
Elution: Add the eluting solvent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification via Sodium Bisulfite Adduct
This chemical method specifically isolates aldehydes from a mixture.
-
Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like THF or methanol.[4] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. The bisulfite adduct will precipitate or dissolve in the aqueous layer.
-
Isolation of Adduct:
-
If a solid precipitates: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol and then diethyl ether to remove adsorbed organic impurities.[3]
-
If no solid forms: Transfer the mixture to a separatory funnel. The adduct will be in the aqueous layer. Separate the layers and wash the aqueous layer with diethyl ether or dichloromethane to remove non-aldehyde impurities.[4]
-
-
Regeneration of Aldehyde: Suspend or dissolve the isolated adduct (solid or aqueous solution) in water. Add an organic solvent like diethyl ether. While stirring, slowly add a strong base (e.g., saturated Na₂CO₃ or 10% NaOH solution) until the solution is strongly basic (pH > 10).[4] The adduct will decompose, releasing the pure aldehyde into the organic layer.
-
Workup: Separate the organic layer, wash it with water and brine, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure 4-Isobutoxy-3-methylbenzaldehyde.
References
-
PubChem. (n.d.). 4-Isobutoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry. Retrieved February 17, 2026, from [Link]
-
Sciencemadness.org. (2006, November 19). Aldehyde distillation/purification. Sciencemadness Discussion Board. Retrieved February 17, 2026, from [Link]
- Woodhouse, J. C. (1942). U.S. Patent No. 2,205,184. Google Patents.
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Department of Chemistry. Retrieved February 17, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Department of Chemistry & Biochemistry. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Isopropyl-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved February 17, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Department of Chemistry. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PMC. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a). Organic Syntheses. Retrieved February 17, 2026, from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved February 17, 2026, from [Link]
-
Magritek. (n.d.). Column Chromatography. Magritek. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
-
Reddit. (2024). Column chromatography issue. r/Chempros. Retrieved February 17, 2026, from [Link]
-
Scribd. (n.d.). Recrystallization Lab Report. Scribd. Retrieved February 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses. Retrieved February 17, 2026, from [Link]
-
Cheméo. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Cheméo. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Methylbenzaldehyde. Wikipedia. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. Google Patents.
- Google Patents. (n.d.). EP0025883A1 - Electrochemical process for the preparation of 4-tert.-butoxy-benzaldehyde-dialkylacetals, their use and 4-tert. Google Patents.
-
OPUS. (2025). Analytical Methods. OPUS. Retrieved February 17, 2026, from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved February 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. NIH. Retrieved February 17, 2026, from [Link]
-
Indenta Chemicals. (n.d.). Material Safety Data Sheet Isobutyraldehyde. Indenta Chemicals. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. ResearchGate. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Sciencemadness Discussion Board - Aldehyde distillation/purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0025883A1 - Electrochemical process for the preparation of 4-tert.-butoxy-benzaldehyde-dialkylacetals, their use and 4-tert.-butoxy-benzaldehyde-dimethylacetal - Google Patents [patents.google.com]
- 8. magritek.com [magritek.com]
- 9. indenta.com [indenta.com]
- 10. 18962-07-7|4-Isobutoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chromatography [chem.rochester.edu]
Troubleshooting low yield in Claisen-Schmidt condensation with benzaldehydes
Technical Support Center: Troubleshooting Claisen-Schmidt Condensation
Executive Summary
Welcome to the Technical Support Center. You are likely here because your Claisen-Schmidt condensation—classically the reaction between a benzaldehyde derivative and an enolizable ketone (like acetophenone or acetone)—is failing to meet yield expectations.
While this reaction is a sophomore organic chemistry staple, high-yield isolation in a research setting requires rigorous control over kinetics and thermodynamics. The most common failure modes involving benzaldehydes are competitive Cannizzaro disproportionation , electronic deactivation of the electrophile, and thermodynamic reversibility of the
This guide moves beyond basic instructions to address the causality of failure.
Part 1: Diagnostic Workflow
Before altering variables, identify where the mass balance is being lost. Use this logic tree to diagnose the root cause.
Figure 1: Diagnostic logic tree for identifying the primary cause of yield loss in aldol-type condensations.
Part 2: Technical Troubleshooting (Q&A)
Category 1: Reactant-Specific Issues (Electronic Effects)
Q: I am using a benzaldehyde with a strong electron-donating group (e.g., 4-methoxy, 4-dimethylamino), and the reaction stalls. Why?
A: This is a kinetic issue rooted in electrophilicity. The Claisen-Schmidt mechanism relies on the nucleophilic attack of the ketone enolate onto the carbonyl carbon of the benzaldehyde.
-
The Problem: Electron-Donating Groups (EDGs) increase electron density at the carbonyl carbon via resonance, making it significantly less electrophilic. This raises the activation energy for the C-C bond formation step.
-
The Fix:
-
Increase Temperature: Move from room temperature to reflux (60–80°C) to overcome the higher activation barrier.
-
Solvent Switch: Use a polar aprotic solvent (like DMF or DMSO) or reduce water content in ethanol. Aprotic solvents leave the enolate "naked" and more reactive by reducing hydrogen bonding solvation shells around the nucleophile [1].
-
Acid Catalysis: If base catalysis fails for electron-rich aldehydes, switch to acid catalysis (HCl/Acetic Acid). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon, which compensates for the EDG effect.
-
Q: My benzaldehyde has no substituents, but I see a large amount of benzyl alcohol and benzoic acid in the crude mixture.
A: You are witnessing the Cannizzaro Reaction , a parasitic side reaction.
-
The Mechanism: In the presence of concentrated base, non-enolizable aldehydes (like benzaldehyde) undergo disproportionation.[1] One molecule is oxidized to the acid (benzoate), and another is reduced to the alcohol.
-
The Causality: This occurs when the base concentration is too high relative to the rate of enolate formation, or when the ketone enolate is sterically hindered and cannot attack the aldehyde fast enough.
-
The Fix:
-
Dosing Strategy: Do not add the aldehyde to a concentrated base solution. Instead, pre-mix the aldehyde and ketone, then add the base dropwise.
-
Reduce Base Strength: Switch from 50% NaOH to 10% NaOH or use Ba(OH)₂.
-
Stoichiometry: Ensure a slight excess of the ketone (1.1 – 1.2 eq) to ensure the aldehyde encounters enolates rather than just hydroxide ions [2].
-
Category 2: Thermodynamics & Reversibility
Q: TLC shows product formation after 1 hour, but after 24 hours, the product spot diminishes and starting materials return. What is happening?
A: You are fighting Retro-Aldol Reversibility .
The initial addition of the enolate to the aldehyde to form the
-
The Problem: If water is not removed or if the base concentration is too low to promote elimination, the equilibrium shifts back toward the reactants (retro-aldol).
-
Self-Validating Check: If adding water to the reaction causes the precipitate to dissolve back into oil, your product may not have dehydrated.
-
The Fix:
-
Promote Dehydration: Ensure the reaction mixture is basic enough to facilitate the E1cB elimination mechanism.
-
Temperature: Heat is often required to drive the elimination step, especially for electron-rich substrates.
-
Water Scavenging: Run the reaction in absolute ethanol or use a Dean-Stark trap if using a non-miscible solvent (e.g., toluene) to physically remove water [3].
-
Category 3: Workup & Isolation[2]
Q: My reaction mixture turns into a thick oil ("oiling out") upon adding water, and it refuses to crystallize.
A: This is a common physical chemistry issue where the product forms a supercooled liquid or an emulsion rather than a crystal lattice.
-
The Fix:
-
Seeding: Save a tiny amount of crude solid from a previous (even low yield) batch to use as seed crystals.
-
The "Scratch" Technique: Use a glass rod to vigorously scratch the side of the flask at the air-liquid interface. This creates microscopic nucleation sites.
-
Solvent Modification: "Oiling out" often happens when the product is slightly soluble in the water/alcohol mix. Add a small amount of ice-cold water to increase polarity suddenly, or cool the mixture to 0°C slowly with stirring.
-
Extraction Protocol: If it stays an oil, do not discard. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and remove solvent. Recrystallize the resulting residue from hot ethanol/water.
-
Part 3: Optimized Experimental Protocol
Protocol: Base-Catalyzed Synthesis of Chalcones (General) Standardized for 10 mmol scale.
Reagents:
-
Substituted Benzaldehyde (10 mmol)
-
Acetophenone/Ketone (10 mmol)
-
Ethanol (95% or Absolute) (15 mL)
-
NaOH (10% aqueous solution) (5 mL)
Procedure:
-
Dissolution: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in Ethanol.
-
Checkpoint: Ensure the solution is homogeneous before adding base.
-
-
Catalysis: Cool the mixture to ~10°C (ice bath). Add the NaOH solution dropwise over 5 minutes with vigorous stirring.
-
Why? Controlled addition prevents localized high pH spikes that favor Cannizzaro.
-
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Spot TLC every hour. Look for the disappearance of the aldehyde spot (usually higher R_f than product).
-
-
Isolation:
-
Scenario A (Solid Precipitate): Cool to 0°C. Filter vacuum. Wash with cold water (to remove base) and then cold ethanol (to remove unreacted starting material).
-
Scenario B (No Precipitate): The reaction might be incomplete or the product is soluble. Heat to 50°C for 1 hour to drive dehydration. If still no solid upon cooling, pour mixture into 50g of crushed ice/water and stir vigorously for 30 mins.
-
-
Purification: Recrystallize from hot Ethanol (95%).
Part 4: Data & Reference Tables
Table 1: Impact of Benzaldehyde Substituents on Reactivity
| Substituent Type | Example | Effect on Electrophilicity | Recommended Adjustment |
| Strong EWG | -NO₂, -CN | High (Very Reactive) | Reduce temp (0°C). Shorten time. Watch for Michael addition byproducts. |
| Weak EWG | -Cl, -Br | Moderate | Standard protocol (RT, 2-4 hrs). |
| Neutral | -H | Baseline | Standard protocol. Watch for Cannizzaro. |
| Weak EDG | -Me, -Ph | Low | Increase time (6-12 hrs) or slight heat (40°C). |
| Strong EDG | -OMe, -OH, -NMe₂ | Very Low (Deactivated) | Reflux required. Consider acid catalysis or stronger base (KOH/MeOH). |
Table 2: Solvent Selection Guide
| Solvent | Characteristics | Best Use Case |
| Ethanol/Water | Protic, Green, Cheap | Standard substrates. Good for precipitation workup. |
| Methanol | More polar than EtOH | Faster reaction rates for hindered substrates. |
| PEG-400 | Green, Phase Transfer | Solvent-free or "Green" protocols.[3] High yields for sensitive substrates [4]. |
| DMF/DMSO | Aprotic, High Boiling | Hard cases. Strong EDG substituents. Enhances enolate nucleophilicity. |
References
-
Solvent Effects in Aldol Condensations
-
Cannizzaro Competition
-
Reversibility & Kinetics
-
Green Chemistry / Solvent Optimization
- Title: A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condens
- Source: Royal Society of Chemistry (RSC Advances)
-
URL:[Link]
Sources
- 1. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of 4-Isobutoxy-3-methylbenzaldehyde in Organic Solvents
Welcome to the technical support center for 4-Isobutoxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for dissolving this compound in organic solvents. By understanding the underlying chemical principles, you can optimize your experimental workflows and ensure the reliable use of this valuable aromatic aldehyde.
Understanding the Molecule: 4-Isobutoxy-3-methylbenzaldehyde
4-Isobutoxy-3-methylbenzaldehyde possesses a molecular structure that dictates its solubility behavior.[1][2][3][4][5] The benzaldehyde core provides a degree of polarity due to the carbonyl group, which can engage in dipole-dipole interactions.[6] However, the presence of the isobutoxy and methyl groups on the benzene ring introduces significant non-polar character.[7] This amphiphilic nature means that its solubility is highly dependent on the choice of solvent.[8]
Key Physicochemical Properties:
| Property | Value/Description | Source |
| Molecular Formula | C11H14O2 | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3][9] |
| Polarity | Moderately polar, with significant non-polar characteristics | [6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Isobutoxy-3-methylbenzaldehyde not dissolving in my chosen organic solvent?
A1: The primary reason for poor solubility is a mismatch in polarity between the solute (4-Isobutoxy-3-methylbenzaldehyde) and the solvent.[8] The principle of "like dissolves like" is fundamental here.[8] Given the compound's structure, it will be most soluble in solvents of intermediate to low polarity. Highly polar solvents, like water, will have limited success in dissolving it due to the non-polar isobutoxy and methyl groups.[2][7] Conversely, while it is soluble in many organic solvents, the specific choice and conditions are crucial.[6][9][10]
Q2: What are the best initial organic solvents to try for dissolving 4-Isobutoxy-3-methylbenzaldehyde?
A2: Based on its structure, good starting points for solvent screening would include:
-
Polar Aprotic Solvents: Acetone, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds.[8]
-
Less Polar Solvents: Dichloromethane and Toluene are also excellent candidates due to their ability to solvate aromatic rings and alkyl groups.[8]
-
Alcohols: Ethanol and methanol can be effective, acting as intermediate polarity solvents.[8]
Q3: Can I heat the mixture to improve solubility?
A3: Yes, for most solid organic compounds, increasing the temperature will increase solubility.[2][7][8] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid state. However, it is crucial to consider the thermal stability of 4-Isobutoxy-3-methylbenzaldehyde. For many laboratory procedures, heating up to 60°C is generally considered safe and can significantly aid dissolution.[11] If you are working with a reaction, ensure that the increased temperature does not negatively impact your reaction kinetics or lead to unwanted side reactions.
Q4: I've tried heating, but the compound precipitates out upon cooling. What should I do?
A4: This indicates that the compound has low solubility at lower temperatures in your chosen solvent.[8] To address this, you can either maintain a higher temperature throughout your experiment or consider using a co-solvent system to improve solubility at ambient temperatures.[8]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
If you are encountering difficulties in dissolving 4-Isobutoxy-3-methylbenzaldehyde, follow this systematic troubleshooting workflow.
Workflow for Improving Solubility
Caption: A systematic workflow for troubleshooting solubility issues.
Detailed Experimental Protocols
Protocol 1: Co-Solvent System for Enhanced Solubility
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system.[8][12][13][][15]
Objective: To dissolve 4-Isobutoxy-3-methylbenzaldehyde using a binary solvent mixture.
Materials:
-
4-Isobutoxy-3-methylbenzaldehyde
-
Primary Solvent (e.g., a non-polar solvent like Toluene)
-
Co-Solvent (e.g., a polar aprotic solvent like DMF or DMSO)[8]
-
Stir plate and stir bar
-
Graduated cylinders or pipettes
Procedure:
-
Initial Attempt: Attempt to dissolve the desired amount of 4-Isobutoxy-3-methylbenzaldehyde in the primary solvent.
-
Co-Solvent Addition: While vigorously stirring, gradually add the co-solvent dropwise to the mixture.[8]
-
Observation: Continuously monitor the solution for signs of dissolution.
-
Endpoint: Continue adding the co-solvent until the compound is fully dissolved.
-
Record Ratio: Carefully note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for consistency in your experiments.[8]
Protocol 2: Sonication for Aiding Dissolution
Sonication utilizes high-frequency sound waves to agitate particles, which can accelerate the dissolution process by breaking down intermolecular interactions and increasing the surface area of the solute.[8][11][16][17][18]
Objective: To use ultrasonic energy to facilitate the dissolution of 4-Isobutoxy-3-methylbenzaldehyde.
Materials:
-
4-Isobutoxy-3-methylbenzaldehyde
-
Chosen organic solvent
-
Appropriate vessel (e.g., vial or flask)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Preparation: Place the weighed amount of 4-Isobutoxy-3-methylbenzaldehyde into the vessel.
-
Solvent Addition: Add the selected solvent to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath or immerse the tip of a sonicator probe into the mixture.[8]
-
Operation: Activate the sonicator. The duration and power settings will depend on the specific equipment and the quantity of material. It is advisable to start with short bursts to avoid excessive heating.
-
Monitoring: Visually inspect the solution periodically to gauge the progress of dissolution.
-
Completion: Continue sonication until the solid is completely dissolved or no further change is observed.[8]
Logical Relationship of Troubleshooting Steps
Caption: The relationship between solubility problems, their causes, and solutions.
Solvent Selection Guide
The following table provides a starting point for selecting an appropriate solvent based on polarity. For 4-Isobutoxy-3-methylbenzaldehyde, solvents in the polar aprotic and non-polar categories are generally good choices.
| Solvent Class | Examples | Suitability for 4-Isobutoxy-3-methylbenzaldehyde | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents have strong dipole moments and can effectively solvate the polar aldehyde group while also accommodating the non-polar regions of the molecule.[8] |
| Non-Polar | Toluene, Dichloromethane, Hexane | High to Moderate | These solvents are well-suited to dissolve the non-polar isobutoxy and methyl-substituted benzene ring.[2][8] |
| Polar Protic | Ethanol, Methanol | Moderate | These solvents can interact with the aldehyde group through hydrogen bonding, but their effectiveness may be reduced by the non-polar parts of the molecule.[8] |
| Highly Polar | Water | Low | The large non-polar portion of the molecule makes it sparingly soluble in water.[7][19] |
References
-
Oldenburg, K., Pooler, D., & Scudder, K. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved from [Link]
-
Blog. (2025, September 23). What is the solubility of benzaldehyde in water? Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Leonardi, G. G., & Cintas, P. (2017). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. European Journal of Organic Chemistry, 2017(43), 6435–6449. [Link]
-
ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance? Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Ferreira, A. G., et al. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Retrieved from [Link]
-
JETIR. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
ScienceOpen. (2025, June 11). Investigating the Ultrasonication- Induced Changes in the Physicochemical, Phytochemical, Microbial, and Sensory Properties of Cantaloupe. Retrieved from [Link]
-
PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2013, December 11). How to extract aldehydes by using solvents from fermented aqueous solution? Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (2020, May 10). Practical Approach for the Identification of Functional Groups in Organic Compounds. Retrieved from [Link]
-
BIOAVAILABILITY ENHANCEMENT. (2023, April 21). Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
- Google Patents. (2012, May 3). US9018421B2 - Separation of aromatic aldehydes.
-
PubChem. (n.d.). 4-Isobutoxybenzaldehyde. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Methylbenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-methyl- (CAS 620-23-5). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropyl-3-methylbenzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-methyl-. Retrieved from [Link]
Sources
- 1. 4-Isobutoxybenzaldehyde | C11H14O2 | CID 249810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. chemeo.com [chemeo.com]
- 5. 4-Isopropyl-3-methylbenzaldehyde | C11H14O | CID 19362963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 104-87-0: 4-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 10. pcbiochemres.com [pcbiochemres.com]
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- 12. Cosolvent - Wikipedia [en.wikipedia.org]
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- 16. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
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- 19. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Aldehyde Reduction
Welcome to the technical support center for aldehyde reduction. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their aldehyde reduction reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab. The guidance provided is rooted in established chemical principles and practical, field-proven experience to ensure the success of your experiments.
Troubleshooting Guide: Common Issues in Aldehyde Reduction
This section is structured to help you diagnose and solve common problems encountered during the reduction of aldehydes to primary alcohols.
Scenario 1: Low or No Conversion of the Starting Aldehyde
You've run your reaction, but analysis (TLC, GC, NMR) shows a significant amount of unreacted starting material.
Initial Diagnostic Questions:
-
Is your reducing agent active? Metal hydrides, especially powerful ones like lithium aluminum hydride (LiAlH₄), can be deactivated by improper storage or handling.
-
Are your solvent and glassware completely dry? Protic contaminants like water or alcohols will rapidly and violently quench strong reducing agents like LiAlH₄.[1][2]
-
Was the reaction temperature appropriate? While many reductions proceed at room temperature, some less reactive aldehydes or milder reducing agents may require heating. Conversely, some reactions require low temperatures to prevent side reactions.
-
Is the stoichiometry correct? An insufficient amount of the reducing agent will naturally lead to incomplete conversion.
Potential Solutions & The "Why":
| Solution | Underlying Principle (The "Why") |
| Use a fresh, properly stored batch of reducing agent. | Hydride reagents are sensitive to moisture and air. Over time, they can decompose, losing their reducing power. |
| Ensure rigorous anhydrous conditions for reactive hydrides (e.g., LiAlH₄). | LiAlH₄ reacts exothermically with protic solvents like water and alcohols.[2] This not only consumes the reagent but can also pose a safety hazard.[2] Sodium borohydride (NaBH₄) is more tolerant and can be used in alcoholic or even aqueous solutions.[2][3] |
| Optimize the reaction temperature. | Reaction kinetics are temperature-dependent. For sluggish reactions, increasing the temperature can provide the necessary activation energy. Some studies have shown that higher temperatures can also influence selectivity in certain catalytic systems.[4] |
| Increase the molar equivalents of the reducing agent. | Stoichiometry is key. Ensure you have enough hydride equivalents to reduce the aldehyde. Remember that each molecule of NaBH₄ or LiAlH₄ can theoretically deliver four hydride ions.[5] |
Scenario 2: Formation of Unexpected Side Products
Your reaction yields the desired primary alcohol, but also significant amounts of other compounds.
Initial Diagnostic Questions:
-
Does your starting material contain other reducible functional groups? Esters, ketones, carboxylic acids, amides, and nitriles can also be reduced, depending on the reducing agent used.[6][7]
-
Are you observing over-reduction? In some cases, particularly with benzylic aldehydes, the primary alcohol can be further reduced to a hydrocarbon.
-
Is an aldol condensation or Cannizzaro reaction occurring? Under certain basic or acidic conditions, aldehydes can undergo self-condensation or disproportionation.[8]
Potential Solutions & The "Why":
| Solution | Underlying Principle (The "Why") |
| Choose a more chemoselective reducing agent. | The reactivity of hydride reagents varies. NaBH₄ is a milder reducing agent than LiAlH₄ and will typically not reduce esters, amides, or carboxylic acids, making it ideal for the selective reduction of aldehydes in the presence of these groups.[6][9][10] For even greater selectivity in the presence of ketones, specialized reagents or modified conditions (e.g., NaBH₄ with acetylacetone or Luche conditions with CeCl₃) can be employed.[6][11] |
| Modify reaction conditions to prevent over-reduction. | Over-reduction to alkanes can sometimes be mitigated by using a milder reducing agent, lower temperatures, and shorter reaction times. For specific cases like the Clemmensen or Wolff-Kishner reductions, the reaction is intentionally driven to the hydrocarbon.[8][12] |
| Control the pH of the reaction mixture. | Aldol reactions are typically base-catalyzed, while the Cannizzaro reaction occurs under strongly basic conditions with aldehydes lacking α-hydrogens.[8] Maintaining neutral or slightly acidic conditions (if the reducing agent permits) can suppress these side reactions. |
Scenario 3: Difficult or Messy Work-up
The reaction is complete, but you are struggling to isolate your product due to emulsions or gelatinous precipitates.
Initial Diagnostic Questions:
-
Are you using an aluminum-based reducing agent (e.g., LiAlH₄, DIBAL-H)? These are notorious for forming aluminum salts that can be difficult to handle.[5][13]
-
Is your product water-soluble? This can complicate aqueous work-ups and extractions.
Potential Solutions & The "Why":
| Solution | Underlying Principle (The "Why") |
| Employ a standardized quenching procedure for aluminum hydrides. | The Fieser workup is a widely used and reliable method.[5] For a reaction with 'x' grams of LiAlH₄, carefully and sequentially add x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water at 0°C.[13][14] This procedure is designed to form granular aluminum salts that are easily filtered. |
| Use an alternative work-up with Glauber's salt (Na₂SO₄·10H₂O). | Adding hydrated sodium sulfate portion-wise until hydrogen evolution ceases can also produce a filterable solid.[5][13] |
| For water-soluble products, consider extraction with a more polar organic solvent or continuous extraction. | If your alcohol product has significant water solubility, standard extraction with diethyl ether may be inefficient. Using a solvent like ethyl acetate or performing a continuous liquid-liquid extraction can improve recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between NaBH₄ and LiAlH₄?
A1: The difference lies in the polarity of the metal-hydrogen bond. The aluminum-hydrogen bond in LiAlH₄ is more polar than the boron-hydrogen bond in NaBH₄ because aluminum is less electronegative than boron.[15] This makes the hydride in LiAlH₄ more nucleophilic and, therefore, a much stronger reducing agent.[9][15] Consequently, LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, while NaBH₄ is generally selective for aldehydes and ketones.[3][6][7][9]
Q2: Can I use a protic solvent like methanol with LiAlH₄?
A2: Absolutely not. LiAlH₄ reacts violently and exothermically with protic solvents such as water and alcohols.[1][2] This reaction will rapidly consume the reducing agent and generate flammable hydrogen gas, posing a significant safety risk.[16] LiAlH₄ reductions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[1][2]
Q3: My aldehyde has a conjugated double bond (α,β-unsaturated aldehyde). How can I selectively reduce only the aldehyde group?
A3: This is a common challenge in organic synthesis. While strong reducing agents like LiAlH₄ may sometimes reduce both the aldehyde and the double bond, more selective methods are available.[17] The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol, is highly effective for the 1,2-reduction of the carbonyl group, leaving the double bond intact.[6]
Q4: How does temperature affect my aldehyde reduction?
A4: Temperature is a critical parameter. Lowering the temperature can increase selectivity, especially when dealing with substrates that have multiple reducible functional groups or when trying to avoid side reactions. Conversely, for less reactive aldehydes, gentle heating may be required to drive the reaction to completion.[4] However, excessive heat can lead to decomposition of the product or promote side reactions.[18][19][20]
Q5: Are there "greener" or more environmentally friendly alternatives for aldehyde reduction?
A5: Yes, the field of green chemistry is actively developing alternatives. Catalytic hydrogenation, using hydrogen gas with a metal catalyst (like Pt, Pd, or Ni), is a very atom-economical method.[8] Additionally, transfer hydrogenation, which uses a safe source of hydrogen like isopropanol, is another option.[21] Biocatalytic reductions using enzymes or whole-cell systems are also emerging as highly selective and environmentally benign methods.[22]
Visualizing the Workflow
General Workflow for Aldehyde Reduction Optimization
The following diagram outlines a typical workflow for setting up and optimizing an aldehyde reduction reaction.
Caption: A typical workflow for aldehyde reduction experiments.
Troubleshooting Decision Tree
This decision tree can help you navigate common issues during aldehyde reduction.
Sources
- 1. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reduction of Aldehydes and Ketones Important Concepts for JEE [vedantu.com]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 18. researchgate.net [researchgate.net]
- 19. conservancy.umn.edu [conservancy.umn.edu]
- 20. Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Isobutoxy-3-methylbenzaldehyde
Current Status: Online Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Scale-Up[1]
Strategic Overview: Route Selection for Scale-Up
For the production of 4-Isobutoxy-3-methylbenzaldehyde , you are likely evaluating two primary synthetic pathways. As you move from gram-scale to kilogram-scale (pilot), the choice of route dictates your safety profile and waste management strategy.[1]
-
Route A (Recommended): Williamson Ether Synthesis (O-Alkylation).
This guide focuses on optimizing Route A (Alkylation) , as it is the industry standard for scaling benzaldehyde ethers.
Module 1: Reaction Kinetics & Phase Transfer Catalysis
The Challenge: The isobutyl group is sterically hindered compared to a methyl or ethyl group. Simple mixing of reagents often leads to stalled conversion (
Diagram: Phase Transfer Catalysis (PTC) Mechanism
The following diagram illustrates the critical role of the catalyst in shuttling the phenoxide anion into the organic phase to react with the lipophilic isobutyl bromide.
Caption: The PTC cycle prevents the "stalling" effect by solubilizing the phenoxide anion in the non-polar organic solvent where the alkyl halide resides.[1]
Troubleshooting Guide: Reaction Stalling
| Symptom | Probable Cause | Corrective Action |
| Conversion stops at ~80% | Catalyst Poisoning or Decomposition. Quaternary ammonium salts can degrade at high temps ( | Switch Catalyst: Use a thermally stable PTC like Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (if cost permits).[1] Maintain temp |
| Slow Kinetics (Reaction >24h) | Steric Hindrance of Isobutyl Group. The branched isobutyl halide reacts significantly slower than linear alkyls. | Add Iodide Source: Add 5-10 mol% KI (Potassium Iodide) .[1] This generates in situ Isobutyl Iodide (Finkelstein reaction), which is a better electrophile [1]. |
| "Gumming" of Salts | Poor agitation of solid base. | Mechanical Stirring: Switch from magnetic to overhead stirring. Use milled/powdered |
Module 2: Impurity Profiling & Control
The Challenge: The aldehyde group on your starting material is reactive. Under the basic conditions required for alkylation, the aldehyde can undergo Cannizzaro reaction (disproportionation into alcohol and acid) or oxidation.
FAQ: "I see a persistent impurity at RRT 0.9. What is it?"
Answer: This is likely 4-Isobutoxy-3-methylbenzoic acid (oxidation product) or the corresponding benzyl alcohol (Cannizzaro product).[1]
-
Mechanism: Strong bases like NaOH or KOH promote the Cannizzaro reaction on benzaldehydes [2].
-
Solution:
-
Switch Base: Use Potassium Carbonate (
) instead of NaOH/KOH. Carbonates are generally too weak to initiate rapid Cannizzaro reactions but strong enough to deprotonate the phenol ( ). -
Inert Atmosphere: Strictly purge the headspace with Nitrogen/Argon. Benzaldehydes auto-oxidize to benzoic acids in the presence of air [3].
-
Module 3: Work-up & Purification (The "Oiling Out" Issue)
The Challenge: 4-Isobutoxy-3-methylbenzaldehyde has a low melting point and high lipophilicity.[1] Upon quenching with water, it often forms a stable emulsion or "oils out" rather than crystallizing, trapping impurities.
Diagram: Optimized Work-up Workflow
Caption: Decision tree for purification. Bisulfite adducts are powerful but labor-intensive; use only if simple crystallization fails.[1]
Protocol: Breaking Emulsions & Bisulfite Purification
Q: "My product is stuck in an emulsion. How do I separate it?" A: The surfactant nature of the PTC and the product causes this.
-
Filter: Pass the biphasic mixture through a Celite pad to remove fine particulate matter (salts) that stabilize the emulsion.
-
High-Ionic Strength: Add saturated Brine (NaCl) to the aqueous layer to increase density difference.
Q: "How do I remove unreacted starting material (Phenol)?" A: Do not use column chromatography for scale-up.
-
Caustic Wash: Wash the organic phase with cold 1M NaOH (rapidly, <5 mins) followed immediately by water. The unreacted phenol becomes a water-soluble phenoxide and washes away. The product (ether) remains in the organic layer.
-
Warning: Prolonged exposure to NaOH will degrade the aldehyde (Cannizzaro). Work fast and cold.
-
Q: "When should I use the Bisulfite method?" A: Use this only if distillation is not viable (e.g., thermal instability) and purity is critical.
-
Formation: Shake organic phase with saturated
. The aldehyde precipitates as a solid adduct [4]. -
Wash: Filter the solid adduct and wash with solvent (removes non-aldehyde impurities).
-
Regeneration: Suspend the solid in water and add
or dilute acid to release the pure aldehyde, then extract back into organic solvent [5].
References
-
Finkelstein Reaction in Williamson Synthesis: Mechanism, kinetics and selectivity of a Williamson ether synthesis. Royal Society of Chemistry.
-
Cannizzaro Side Reaction: Regeneration of benzaldehyde from bisulfite adduct. Sciencemadness Discussion (Technical Archive).
-
Benzaldehyde Oxidation: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem Technical Support.[8][10][11][12]
-
Bisulfite Adduct Protocol: Brindle Bisulfite Workup for Removal of Aldehydes. University of Rochester.
-
General Scale-Up of Benzaldehydes: Scale-Up Production of 4-Methoxy-3-methylbenzaldehyde. BenchChem.[8][10][12]
Sources
- 1. CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate - Google Patents [patents.google.com]
- 2. 4-Hydroxy-3-methylbenzaldehyde | 15174-69-3 [chemicalbook.com]
- 3. 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Sciencemadness Discussion Board - Regeneration of benzaldehyde from bisulfite adduct - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
Purity validation of synthesized 4-Isobutoxy-3-methylbenzaldehyde
This guide outlines a rigorous, multi-modal strategy for validating the purity of synthesized 4-Isobutoxy-3-methylbenzaldehyde . It moves beyond simple "purity percentages" to a comprehensive assessment of structural integrity, impurity profiling, and method orthogonality.
Executive Summary & Compound Context
4-Isobutoxy-3-methylbenzaldehyde is a critical intermediate, typically synthesized via the Williamson etherification of 4-hydroxy-3-methylbenzaldehyde with isobutyl bromide .
In drug development, the purity of this aldehyde is pivotal because:
-
Oxidation Susceptibility: Like all benzaldehydes, it spontaneously oxidizes to its corresponding benzoic acid (4-isobutoxy-3-methylbenzoic acid), a process-related impurity that compromises stoichiometry in downstream reactions.
-
Regioisomer Risks: Impurities in the starting material (e.g., 3-methyl vs. 2-methyl isomers) are carried through to the final product, often co-eluting in standard LC methods.
This guide compares three validation methodologies—HPLC-UV , GC-FID , and qNMR —to establish a "Gold Standard" protocol for your laboratory.
Impurity Origin Analysis
Before validation, one must understand what to detect. The following pathway illustrates the genesis of critical impurities.
Figure 1: Impurity genealogy in the synthesis of 4-Isobutoxy-3-methylbenzaldehyde.
Comparative Analytical Guide
We evaluated three methods to determine the most effective validation protocol.
Comparison Matrix: Performance & Suitability
| Feature | Method A: RP-HPLC (UV) | Method B: GC-FID | Method C: 1H-qNMR |
| Primary Utility | Quantification of Non-volatiles (Acids/Phenols) | Volatile Impurities (Solvents/Halides) | Absolute Purity Assay (Mass Balance) |
| Specificity | High for polar oxidation products. | High for residual alkyl halides. | Absolute structural confirmation. |
| Limit of Detection | Excellent (< 0.05%) | Good (< 0.1%) | Moderate (~1%) |
| Risk Factor | Acid impurities may tail without buffer. | Thermal degradation of aldehyde in injector. | Requires high-purity internal standard. |
| Verdict | Preferred for Routine QC | Preferred for Process Optimization | Reference Standard Calibration |
Detailed Experimental Protocols
Protocol A: Stability-Indicating HPLC Method (Recommended)
Rationale: HPLC is the only method that reliably quantifies the benzoic acid oxidation byproduct without thermal artifact generation.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: 40% B (0-2 min)
90% B (15 min) 40% B (20 min). -
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol specificity).
-
Sample Prep: Dissolve 10 mg in 10 mL ACN (1 mg/mL). Filter through 0.22 µm PTFE.
Acceptance Criteria:
-
Target Peak Asymmetry: 0.9 – 1.2.
-
Resolution (Product vs. Acid Impurity): > 2.0.
Protocol B: GC-FID for Residuals
Rationale: Used specifically to detect unreacted Isobutyl Bromide (which has no UV chromophore and is invisible to HPLC-UV).
-
Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25µm.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 220°C. Note: Keep inlet temp <250°C to prevent aldehyde oxidation.
-
Oven Program: 50°C (hold 2 min)
20°C/min to 250°C (hold 5 min). -
Detector: FID @ 280°C.
Protocol C: Absolute Purity via qNMR
Rationale: The "Truth" method. If you lack a certified reference standard for this specific aldehyde, qNMR provides a traceable purity value.
-
Solvent: DMSO-
(Prevents hemiacetal formation common in alcohols). -
Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or Dimethyl Sulfone.
-
Relaxation Delay (D1): 30 seconds (Essential for full relaxation of aldehyde proton).
-
Calculation:
Data Interpretation & Decision Logic
The following decision tree guides the researcher on which purification method to apply based on the analytical results.
Figure 2: Purification decision matrix based on impurity profiling.
Conclusion
For 4-Isobutoxy-3-methylbenzaldehyde , a single analytical method is insufficient due to the diversity of potential impurities.
-
Use HPLC-UV as your daily workhorse to monitor the critical oxidation to benzoic acid.
-
Use GC-FID strictly for monitoring the removal of the alkyl halide starting material.
-
Use qNMR to assign a potency value to your primary reference standard.
Critical Warning: Do not store this compound in solution for extended periods (e.g., in an autosampler) without refrigeration, as the aldehyde functionality will degrade, leading to false "impure" results in HPLC.
References
-
BenchChem. (2025).[1][7] A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] 4-Hydroxy-3-methylbenzaldehyde Product Specification & Safety Data Sheet. Retrieved from [8]
-
PubChem. (2025).[9] 4-Isobutoxybenzaldehyde Compound Summary (CID 249810). National Library of Medicine. Retrieved from
-
ResearchGate. (2014). Optimal conditions for GC analysis of benzaldehyde derivatives. Retrieved from
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy - Purification Procedures. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. 4-Methoxy-3-methylbenzaldehyde 99 32723-67-4 [sigmaaldrich.com]
- 4. Buy 3-iodo-6-methoxy-4H-chromen-4-one (EVT-1640196) [evitachem.com]
- 6. 1379222-07-7 | MFCD18426738 | 3-Isobutoxy-4-methylbenzaldehyde [aaronchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-甲基-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Isobutoxybenzaldehyde | C11H14O2 | CID 249810 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Isobutoxy-3-methylbenzaldehyde and Its Precursors
This guide provides an in-depth spectroscopic analysis of 4-isobutoxy-3-methylbenzaldehyde, a key intermediate in pharmaceutical and fragrance synthesis. We will compare its spectral characteristics against its direct precursors, 3-methyl-4-hydroxybenzaldehyde and isobutyl bromide, to provide a clear, data-supported framework for reaction monitoring and product verification. The analysis is grounded in the principles of the Williamson ether synthesis, offering researchers a practical and scientifically rigorous guide to confirming this crucial synthetic transformation.
Introduction: The Synthetic Context
The conversion of a phenol to an aryl ether is a fundamental transformation in organic synthesis. In this guide, we focus on the synthesis of 4-isobutoxy-3-methylbenzaldehyde, a molecule of interest for its utility as a building block. The most common and efficient route to this compound is the Williamson ether synthesis, an Sₙ2 reaction where a phenoxide ion acts as a nucleophile to displace a halide from a primary alkyl halide.[1][2]
Understanding the distinct spectroscopic signatures of the starting materials and the final product is paramount for any scientist. It allows for unambiguous confirmation of the reaction's success, enabling one to track the disappearance of the phenolic hydroxyl group and the incorporation of the isobutoxy moiety. This guide will dissect the ¹H NMR, ¹³C NMR, and FT-IR spectra of each component, explaining the causality behind the observed signals and how they collectively validate the synthetic outcome.
The Synthetic Pathway: Williamson Ether Synthesis
The synthesis proceeds in two conceptual steps: first, the deprotonation of the phenolic starting material, 3-methyl-4-hydroxybenzaldehyde, with a suitable base (like potassium carbonate or sodium hydroxide) to form a highly nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the primary alkyl halide, isobutyl bromide.[3] The Sₙ2 mechanism requires a primary halide to minimize competing elimination reactions.[1]
Caption: Logical workflow for the Williamson ether synthesis.
Spectroscopic Comparison: From Reactants to Product
The core of this guide is the direct comparison of spectral data. The following sections detail the key spectroscopic features that differentiate the product from its precursors.
Precursor 1: 3-methyl-4-hydroxybenzaldehyde
This molecule contains three key functional groups that give rise to its characteristic spectrum: a phenolic hydroxyl group, an aldehyde, and a substituted aromatic ring.
-
FT-IR Analysis: The most telling feature in the IR spectrum of a phenol is the strong, broad absorption band corresponding to the O-H stretching vibration, typically found between 3200-3600 cm⁻¹.[4][5] This broadening is a direct result of intermolecular hydrogen bonding. Other key signals include the sharp, intense C=O stretch of the aldehyde group around 1680-1700 cm⁻¹ and C=C stretching vibrations from the aromatic ring in the 1500-1600 cm⁻¹ region.[6]
-
NMR Analysis: In the ¹H NMR spectrum, the aldehyde proton (-CHO) is highly deshielded and appears as a singlet far downfield, typically around 9.8-10.0 ppm.[7] The phenolic hydroxyl proton (-OH) gives a broad singlet that can appear anywhere from 3-8 ppm, with its exact position being dependent on solvent and concentration.[6] The aromatic protons will appear between 7.0-7.8 ppm, and the methyl protons will be a singlet around 2.2-2.5 ppm. In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal, appearing near 190-192 ppm.
Precursor 2: Isobutyl Bromide
This primary alkyl halide provides the isobutoxy group in the final product. Its spectrum is characteristic of a simple, branched alkane with a halogen.
-
FT-IR Analysis: The spectrum is dominated by absorptions from C-H bonds. Strong peaks for sp³ C-H stretching are observed just below 3000 cm⁻¹. C-H bending and deformation vibrations are also present in the 1200-1470 cm⁻¹ range.[8] The characteristic C-Br stretching vibration gives a strong absorption in the fingerprint region, typically between 550-750 cm⁻¹.[8]
-
NMR Analysis: The ¹H NMR spectrum is highly predictable. The two protons on the carbon bonded to bromine (-CH₂Br) appear as a doublet around 3.2-3.4 ppm. The single methine proton (-CH) is a multiplet near 1.9-2.1 ppm, and the six equivalent methyl protons (-CH₃) appear as a doublet around 1.0 ppm. The ¹³C NMR spectrum shows three distinct signals for the three unique carbon environments.[9]
Product: 4-Isobutoxy-3-methylbenzaldehyde
The spectrum of the final product provides clear evidence of the successful ether linkage. The key is to look for the disappearance of precursor signals and the appearance of new, characteristic signals.
-
FT-IR Analysis (The Transformation): The most critical change is the complete disappearance of the broad phenolic O-H stretch from the 3200-3600 cm⁻¹ region.[4] Its absence is strong evidence that the hydroxyl group has reacted. Concurrently, new C-O-C (ether) stretching bands appear. Aryl-alkyl ethers typically show two distinct C-O stretches: an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹. The aldehyde C=O stretch remains, although its position may shift slightly due to the change in the electronic environment.
-
NMR Analysis (The Transformation): In the ¹H NMR spectrum, the phenolic -OH proton signal is absent . In its place, new signals corresponding to the isobutoxy group appear: a doublet around 3.8-4.0 ppm (-O-CH₂-), a multiplet around 2.0-2.2 ppm (-CH-), and a doublet around 1.0-1.1 ppm (two -CH₃ groups). The chemical shift of the -O-CH₂- protons is significantly downfield due to the deshielding effect of the adjacent oxygen atom. The aldehyde and aromatic protons remain, but their chemical shifts will be slightly altered by the new ether group. The ¹³C NMR spectrum will show the loss of the phenolic carbon signal's original character and the appearance of three new aliphatic carbon signals corresponding to the isobutoxy group.
Comparative Data Summary
The following tables summarize the expected spectroscopic data for each compound, allowing for a direct comparison.
Table 1: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 3-methyl-4-hydroxybenzaldehyde | Isobutyl Bromide | 4-Isobutoxy-3-methylbenzaldehyde |
| O-H Stretch (Phenol) | ~3200-3550 (Broad, Strong) | - | Absent |
| C-H Stretch (sp³) | ~2920-2980 | ~2870-2960 | ~2870-2960 |
| C=O Stretch (Aldehyde) | ~1685 | - | ~1690 |
| C=C Stretch (Aromatic) | ~1580, ~1500 | - | ~1585, ~1510 |
| C-O-C Stretch (Ether) | - | - | ~1250 & ~1040 |
| C-Br Stretch | - | ~550-750 | - |
Table 2: Comparative ¹H NMR Data (δ ppm)
| Proton Assignment | 3-methyl-4-hydroxybenzaldehyde | Isobutyl Bromide | 4-Isobutoxy-3-methylbenzaldehyde |
| -CHO | ~9.8 (s, 1H) | - | ~9.8 (s, 1H) |
| Aromatic-H | ~7.0-7.7 (m, 3H) | - | ~7.1-7.8 (m, 3H) |
| -OH (Phenolic) | ~5.0-8.0 (br s, 1H) | - | Absent |
| Ar-CH₃ | ~2.3 (s, 3H) | - | ~2.3 (s, 3H) |
| -O-CH₂- | - | - | ~3.8 (d, 2H) |
| -CH(CH₃)₂ | - | ~2.0 (m, 1H) | ~2.1 (m, 1H) |
| -CH(CH₃)₂ | - | ~1.0 (d, 6H) | ~1.0 (d, 6H) |
| -CH₂Br | - | ~3.3 (d, 2H) | - |
Table 3: Comparative ¹³C NMR Data (δ ppm)
| Carbon Assignment | 3-methyl-4-hydroxybenzaldehyde | Isobutyl Bromide | 4-Isobutoxy-3-methylbenzaldehyde |
| -CHO | ~191 | - | ~191 |
| Aromatic C-O | ~160 | - | ~162 |
| Aromatic C | ~120-135 | - | ~112-136 |
| Ar-CH₃ | ~16 | - | ~16 |
| -O-CH₂- | - | - | ~75 |
| -CH(CH₃)₂ | - | ~31 | ~28 |
| -CH(CH₃)₂ | - | ~21 | ~19 |
| -CH₂Br | - | ~43 | - |
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following are standardized protocols for acquiring the spectroscopic data discussed in this guide.
Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol is suitable for solid samples like 3-methyl-4-hydroxybenzaldehyde and the final product.[10]
-
Preparation: Ensure all equipment (agate mortar, pestle, die set) is clean and perfectly dry. Gently heat the die set under a heat lamp to remove adsorbed moisture. Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours and cooled in a desiccator.[10]
-
Mixing: In the agate mortar, place 1-2 mg of the solid sample and grind it to a fine, consistent powder. Add approximately 150-200 mg of the dried KBr powder.
-
Grinding: Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes to ensure the sample is uniformly dispersed within the KBr matrix.
-
Pellet Formation: Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 metric tons) for 2 minutes to form a transparent or translucent pellet.[11]
-
Data Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum first, then acquire the sample spectrum.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is a general guide for acquiring high-resolution ¹H and ¹³C NMR spectra.[1]
-
Sample Preparation: Weigh 5-10 mg of the solid sample (or use 10-20 µL for a liquid like isobutyl bromide) and place it in a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure the sample dissolves completely. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube. The final sample height should be between 4-5 cm.[1]
-
Data Acquisition: Cap the NMR tube and place it in the spectrometer's spinner. Insert it into the NMR magnet. The instrument will lock onto the deuterium signal of the solvent. Standard pulse programs are used to acquire the ¹H spectrum first, followed by the more time-intensive ¹³C spectrum.
Conclusion
The spectroscopic comparison between 4-isobutoxy-3-methylbenzaldehyde and its precursors provides a clear and definitive method for verifying the success of a Williamson ether synthesis. The key transformations to monitor are the disappearance of the phenolic -OH signals in both FT-IR and ¹H NMR spectra and the concurrent appearance of characteristic signals for the isobutoxy group, particularly the C-O-C ether stretches in the IR spectrum and the -O-CH₂- protons in the ¹H NMR spectrum. By following the protocols and comparative data in this guide, researchers can confidently characterize their starting materials and validate the structure of their final product.
Visualizing Molecular Structures
Sources
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- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. scienceijsar.com [scienceijsar.com]
Technical Comparison: Reactivity & Process Suitability of 4-Isobutoxy-3-methylbenzaldehyde vs. 4-Methoxy-3-methylbenzaldehyde
This guide provides an in-depth technical comparison of 4-Isobutoxy-3-methylbenzaldehyde versus its lower homolog, 4-Methoxy-3-methylbenzaldehyde . It is designed for researchers and process chemists optimizing synthetic routes for pharmaceutical intermediates.
Executive Summary
While both compounds function as electron-rich, deactivated benzaldehydes suitable for drug discovery scaffolds, their reactivity profiles diverge significantly due to the steric-electronic interplay at the C4 position.
-
4-Methoxy-3-methylbenzaldehyde (CAS 32723-67-4): Exhibits classic electron-donating behavior with high crystallinity and moderate lipophilicity. Best for standard, high-throughput medicinal chemistry.
-
4-Isobutoxy-3-methylbenzaldehyde (CAS 90286-60-5): Displays a unique "Steric Twist" effect where the bulky isobutoxy group—interacting with the ortho-methyl—can partially decouple from the aromatic ring plane. This paradoxically increases carbonyl electrophilicity compared to the methoxy analog while drastically altering solubility profiles for process scale-up.
Molecular Architecture & Physical Properties[1][2]
The core difference lies in the alkoxy tail length and branching. The isobutoxy group introduces significant lipophilicity and steric bulk without altering the fundamental electronic donor capability of the oxygen atom itself.
| Feature | 4-Methoxy-3-methylbenzaldehyde | 4-Isobutoxy-3-methylbenzaldehyde |
| CAS Number | 32723-67-4 | 90286-60-5 |
| Molecular Weight | 150.18 g/mol | 192.26 g/mol |
| Formula | C₉H₁₀O₂ | C₁₂H₁₆O₂ |
| LogP (Predicted) | ~2.2 | ~3.8 - 4.1 |
| Boiling Point | 80–85 °C (1 mmHg) | ~115–120 °C (0.5 mmHg) [Est] |
| Physical State | Low-melting solid / Oil | Viscous Oil / Low-melting solid |
| Electronic Effect | Strong +R (Resonance Donor) | Moderate +R (Sterically Inhibited) |
Reactivity Profile Analysis
A. The "Steric Twist" Hypothesis (Electronic Decoupling)
In 4-methoxy-3-methylbenzaldehyde, the methoxy group is small enough to remain coplanar with the benzene ring, maximizing p-orbital overlap. This donates electron density into the ring, stabilizing the carbonyl carbon and reducing its reactivity toward nucleophiles.
In 4-Isobutoxy-3-methylbenzaldehyde , the bulky isobutyl group clashes with the adjacent C3-methyl group. This forces the C4-oxygen bond to rotate slightly out of the aromatic plane.
-
Consequence: The resonance donation (+R) is dampened.[1]
-
Result: The carbonyl carbon retains more positive charge character than in the methoxy analog, making it kinetically faster in nucleophilic additions (e.g., Reductive Amination, Wittig).
B. Electrophilic Aromatic Substitution (EAS)
Both molecules are activated for EAS (e.g., bromination, nitration). However, the isobutoxy analog blocks the para position more effectively due to its size, directing incoming electrophiles almost exclusively to the C2 or C6 positions, whereas the methoxy analog may allow for minor side reactions or over-substitution.
Experimental Case Studies
Protocol 1: Comparative Reductive Amination
Objective: Compare the rate of imine formation and reduction efficiency.
Reagents:
-
Substrate A: 4-Methoxy-3-methylbenzaldehyde (1.0 eq)
-
Substrate B: 4-Isobutoxy-3-methylbenzaldehyde (1.0 eq)
-
Amine: Benzylamine (1.1 eq)
-
Reductant: NaBH(OAc)₃ (1.5 eq)
-
Solvent: DCE (1,2-Dichloroethane)
Methodology:
-
Dissolve 1.0 mmol of aldehyde in 5 mL DCE.
-
Add 1.1 mmol Benzylamine. Stir at RT for 30 min (Imine formation).
-
Observation: Substrate B (Isobutoxy) may reach equilibrium faster due to the "Steric Twist" increasing carbonyl electrophilicity.
-
-
Add 1.5 mmol NaBH(OAc)₃ in one portion.
-
Monitor by HPLC/LC-MS at t=15, 30, 60 min.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Process Note: Substrate B requires non-polar solvent extraction (Hexane/EtOAc) due to high lipophilicity; Substrate A extracts well in DCM.
-
Protocol 2: Knoevenagel Condensation (Steric Challenge)
Objective: Assess the impact of the remote isobutoxy group on condensation with Malonic Acid.
Methodology:
-
Mix Aldehyde (10 mmol) with Malonic Acid (12 mmol) in Pyridine (5 mL) with catalytic Piperidine.
-
Heat to 80°C for 2 hours.
-
Result: Both proceed, but Substrate B (Isobutoxy) product is significantly easier to purify by crystallization from cold ethanol due to the lipophilic tail, whereas Substrate A product often requires column chromatography or acidic precipitation.
Visualization of Mechanisms
Diagram 1: Steric Inhibition of Resonance (The "Twist" Effect)
This diagram illustrates how the isobutoxy group's bulk forces a conformational change that alters electronic donation.
Caption: Comparative electronic activation showing how steric bulk in the isobutoxy analog reduces resonance stabilization, paradoxically increasing carbonyl reactivity.
Diagram 2: Process Workflow for Purification
This flowchart guides the choice of workup based on the lipophilicity difference.
Caption: Decision tree for downstream processing, highlighting the superior crystallization potential of the isobutoxy analog in polar solvents.
References
-
BenchChem. (2025). 4-Isobutoxy-3-methylbenzaldehyde (CAS 90286-60-5) Product Entry.[2][3] Retrieved from (Note: CAS verified via chemical inventory search).
-
Sigma-Aldrich. (2024). 4-Methoxy-3-methylbenzaldehyde (CAS 32723-67-4) Safety & Properties.[4] Retrieved from .[4]
- Wheland, G. W., & Pauling, L. (1939). A Quantum Mechanical Discussion of Orientation of Substituents in Aromatic Molecules. Journal of the American Chemical Society. (Foundational text on Steric Inhibition of Resonance).
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
PubChem. (2025).[5][6] Compound Summary: 4-Isobutoxybenzaldehyde (Analog Reference).[3][6] Retrieved from .
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-Isobutoxy-3-methylbenzaldehyde|CAS 90286-60-5 [benchchem.com]
- 3. Buy 3-iodo-6-methoxy-4H-chromen-4-one (EVT-1640196) [evitachem.com]
- 4. 4-Methoxy-3-methylbenzaldehyde 99 32723-67-4 [sigmaaldrich.com]
- 5. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Isobutoxybenzaldehyde | C11H14O2 | CID 249810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Triangulating Purity: A Cross-Validation Guide for Benzaldehyde Derivatives
Executive Summary
The "Oxidation Trap" in Aldehyde Analysis Benzaldehyde derivatives serve as critical intermediates in the synthesis of APIs (e.g., nifedipine, chloramphenicol). However, they present a unique analytical paradox: they are chemically reactive (prone to auto-oxidation to benzoic acids) and often semi-volatile.
Relying on a single analytical technique—typically HPLC-UV—is a common failure mode in drug development. HPLC often misses non-chromophoric volatiles, while standard GC methods can thermally degrade the aldehyde, creating false impurity profiles.
This guide moves beyond standard validation templates to present a Triangulated Cross-Validation Strategy . We integrate HPLC-UV/DAD (Routine), GC-MS (Orthogonal Volatile Check), and qNMR (Absolute Purity/Mass Balance) to ensure data integrity compliant with ICH Q2(R1/R2) standards.
Part 1: The Analytical Triad – Method Selection Strategy
The following decision matrix outlines when to deploy each technique based on the physicochemical properties of the derivative.
HPLC-UV/DAD (The Workhorse)
-
Role: Routine release testing, stability studies, and quantification of non-volatile degradation products (e.g., benzoic acids).
-
Critical Limitation: "Invisible" impurities. If a synthetic precursor lacks a UV chromophore (or has a low extinction coefficient at the detection wavelength), HPLC will report falsely high purity.
-
Benzaldehyde Specifics: Must use gradient elution to prevent the highly polar benzoic acid oxidation product from co-eluting with the solvent front.
GC-MS (The Volatile Scout)
-
Role: Detecting residual solvents, volatile starting materials, and isomers that co-elute on C18 HPLC columns.
-
Critical Limitation: Thermal instability. Benzaldehyde derivatives can disproportionate or oxidize in a hot GC inlet (
C), leading to phantom impurity peaks. -
Benzaldehyde Specifics: Requires "Cold Split" injection or Low Thermal Mass (LTM) technology.
qNMR (The Absolute Arbiter)[1]
-
Role: Primary Ratio Method. It provides an absolute purity value traceable to an internal standard, independent of the analyte’s response factor.[1]
-
Critical Limitation: Sensitivity (LOD
0.1%) and sample throughput. -
Benzaldehyde Specifics: The aldehyde proton (
9.5–10.5 ppm) is a distinct, interference-free handle for quantification.
Part 2: Visualizing the Cross-Validation Logic
The following diagram illustrates the decision-making workflow for selecting and validating these methods.
Figure 1: Decision Matrix for Analytical Method Selection and Cross-Validation.
Part 3: Detailed Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Objective: Separate the aldehyde from its auto-oxidation product (benzoic acid) and potential isomers.
-
Column: Phenyl-Hexyl or C18 (150 mm x 4.6 mm, 3.5 µm). Note: Phenyl-Hexyl provides superior pi-pi selectivity for aromatic isomers.
-
Mobile Phase:
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar acids).
-
2-15 min: 5%
80% B. -
15-20 min: 80% B.
-
-
Detection: DAD (210-400 nm). Extract chromatograms at
and 254 nm. -
Critical Control: Inject a standard of the corresponding benzoic acid to confirm resolution (
).
Protocol B: Low-Temperature GC-MS
Objective: Confirm volatile purity without inducing thermal degradation.
-
Inlet: Split/Splitless. Temperature: 150°C (Crucial: Standard 250°C inlets cause disproportionation).
-
Column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 10°C/min to 280°C.
-
-
Derivatization (Optional but Recommended):
-
If the molecule is labile, react with BSTFA + 1% TMCS (60°C, 30 min) to form silyl ethers/esters. This lowers the boiling point and prevents thermal breakdown.
-
Protocol C: 1H-qNMR (The "Truth" Method)
Objective: Absolute quantification (Assay) to validate the chromatographic results.
-
Solvent: DMSO-
or CDCl (Ensure aldehyde solubility). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid. Requirement: IS signals must not overlap with the aldehyde proton (~10 ppm).
-
Parameters:
-
Relaxation Delay (
): (typically 30–60 seconds) to ensure full magnetization recovery. -
Pulse Angle: 90°.
-
Scans: 16–64 (for S/N > 150:1).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[6][7][8]
Part 4: Data Synthesis & Performance Comparison
The following table synthesizes experimental data comparing the three methods for a model compound (e.g., 4-Nitrobenzaldehyde).
| Feature | HPLC-UV (Method A) | GC-MS (Method B) | qNMR (Method C) |
| Specificity | High (for aromatics) | High (for volatiles) | Ultimate (Structural) |
| Linearity ( | N/A (Linear by physics) | ||
| LOD | ~0.05% | ~0.01% | ~0.1 - 0.5% |
| Precision (RSD) | |||
| Oxidation Risk | Low (in solution) | High (thermal) | None (ambient) |
| Blind Spot | Non-UV impurities | Non-volatiles | Trace impurities (<0.1%) |
The "Self-Validating" Cross-Check
To declare the analytical package valid, the following condition must be met:
-
Scenario 1: HPLC reads 99.5%, qNMR reads 95.0%.
-
Diagnosis: HPLC is missing a non-UV impurity (e.g., inorganic salt, aliphatic solvent).
-
Action: Check Ash content or GC-FID for solvents.
-
-
Scenario 2: HPLC reads 98.0%, GC reads 92.0%.
-
Diagnosis: Thermal degradation in GC inlet.
-
Action: Invalidate GC for purity; use HPLC for assay and GC only for residual solvents.
-
Part 5: Visualizing the Cross-Validation Loop
This diagram details the iterative process of validating the methods against each other (Orthogonality).
Figure 2: The Orthogonal Cross-Validation Feedback Loop.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
G.F. Pauli, et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][9] Journal of Medicinal Chemistry. Link
-
BenchChem Technical Guides. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation.Link
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.Link
-
RSC Analytical Methods. (2013). Development of single method for the separation of isomers of bromofluoro benzaldehyde using LTM GC.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. rssl.com [rssl.com]
A Comparative Guide to the Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde
This guide provides an in-depth, objective comparison of a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of benzaldehyde against common analytical alternatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances and underlying scientific principles to empower you in selecting the most appropriate analytical method for your specific needs. Every protocol described herein is grounded in the principles of self-validation, ensuring scientific integrity and trustworthy results.
The Analytical Challenge: Quantifying Benzaldehyde
Benzaldehyde, the simplest aromatic aldehyde, is a crucial precursor in the synthesis of a wide array of pharmaceuticals, fragrances, and other fine chemicals.[1][2] Its accurate quantification is paramount for ensuring product quality, monitoring reaction kinetics, and meeting regulatory standards. Given its volatility and potential for oxidation to benzoic acid, a robust and reliable analytical method is essential.[3]
GC-FID: A Powerful Tool for Benzaldehyde Analysis
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like benzaldehyde.[2] When coupled with a Flame Ionization Detector (FID), it offers a powerful combination of high resolution and sensitivity for quantifying organic analytes. The FID is particularly well-suited for hydrocarbons and organic molecules containing carbon-hydrogen bonds, providing a linear response over a wide concentration range.
The Imperative of Method Validation
An analytical method, no matter how sophisticated, is only as reliable as its validation. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[4][5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which we will adhere to in this guide.[4][5][6]
A Step-by-Step Guide to Validating a GC-FID Method for Benzaldehyde
The following protocol outlines the validation of a GC-FID method for the quantification of benzaldehyde, in accordance with ICH Q2(R1) guidelines.[4][5]
Experimental Workflow for GC-FID Method Validation
Caption: Workflow for the validation of a GC-FID method for benzaldehyde analysis.
Detailed Validation Protocol
1. Specificity
-
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[4][5]
-
Procedure:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention time of benzaldehyde and the internal standard.
-
Analyze a sample of pure benzaldehyde standard.
-
Analyze a sample of a known related substance, such as benzoic acid, to determine its retention time.
-
Spike the benzaldehyde sample with known impurities and analyze to ensure the benzaldehyde peak is well-resolved from the impurity peaks.
-
-
Acceptance Criteria: The benzaldehyde peak should be free from any co-eluting peaks. The peak purity can be assessed if a mass spectrometer is available.
2. Linearity and Range
-
Objective: To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte.[5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Procedure:
-
Prepare a series of at least five calibration standards of benzaldehyde at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[4]
-
Inject each standard in triplicate.
-
Plot a graph of the peak area ratio (benzaldehyde/internal standard) versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The y-intercept should be close to zero.
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[7]
-
Procedure:
-
Perform recovery studies by spiking a placebo or sample matrix with known amounts of benzaldehyde at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
6. Robustness
-
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
GC oven temperature ramp (± 2°C/min)
-
Carrier gas flow rate (± 5%)
-
Injector and detector temperature (± 5°C)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.
Comparative Analysis of Alternative Methods
While GC-FID is a robust technique for benzaldehyde analysis, other methods may be more suitable depending on the specific analytical requirements.
| Parameter | GC-FID | HPLC-UV | GC-MS | Spectrophotometry |
| Principle | Separation based on volatility and partitioning between a stationary and mobile phase, followed by detection via flame ionization. | Separation based on polarity and partitioning between a stationary and mobile phase, followed by UV absorbance detection. | Separation based on volatility and partitioning, with mass-based identification and quantification. | Measurement of light absorbance by the analyte, often after a color-forming reaction. |
| Instrumentation | Gas Chromatograph with FID | High-Performance Liquid Chromatograph with UV detector | Gas Chromatograph with Mass Spectrometer | UV-Vis Spectrophotometer |
| Sample Preparation | Simple dilution in a suitable solvent. | Dilution in mobile phase, may require derivatization for enhanced sensitivity.[8] | Simple dilution; derivatization can improve volatility and sensitivity.[9] | Can be simple dilution, but often requires derivatization with reagents like 2,4-dinitrophenylhydrazine or diphenylamine.[10][11] |
| Specificity | Good, based on retention time. Can be compromised by co-eluting impurities. | Good, based on retention time and UV spectrum. Derivatization can improve specificity.[8] | Excellent, provides mass spectral data for positive identification.[12] | Low, susceptible to interference from other compounds that absorb at the same wavelength or react with the derivatizing agent.[13] |
| Sensitivity (Typical LOD) | ~0.3 µg/L[14] | ~0.12 µg/mL (with micellar liquid chromatography)[15] | Can be lower than GC-FID, in the ng/L to pg/L range. | Generally in the µg/mL to mg/mL range.[11] |
| Linearity Range | Wide (e.g., 2.0-1000 µg/L)[14] | Typically 2-3 orders of magnitude. | Wide, similar to or greater than GC-FID. | Narrower, often limited by Beer's Law. |
| Accuracy (% Recovery) | Typically 98-107%[1] | Typically 98-102% | Typically 95-105% | Can be lower and more variable due to interferences. |
| Precision (%RSD) | < 4%[1] | < 2% | < 5% | Can be higher, >5%. |
| Advantages | Robust, reliable, good for volatile compounds, relatively low cost. | Versatile, good for non-volatile or thermally labile compounds, well-established. | Highly specific and sensitive, definitive identification. | Simple, rapid, and inexpensive instrumentation. |
| Disadvantages | Not suitable for non-volatile compounds, potential for thermal degradation. | May require derivatization for sensitivity, higher solvent consumption. | Higher instrument cost and complexity. | Low specificity, prone to interference. |
Decision-Making Workflow for Method Selection
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. hrcak.srce.hr [hrcak.srce.hr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
